Dichloromethyl(octyl)silane
Description
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Structure
3D Structure
Properties
IUPAC Name |
dichloromethyl(octyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h9H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXPHRZLYCGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH2]C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dichloromethyl(octyl)silane chemical properties and structure
The following technical guide provides an in-depth analysis of Dichloromethyl(octyl)silane, structured for researchers and scientists in surface chemistry and drug development.
Surface Engineering, Chromatographic Phases, and Reactive Mechanisms
CAS: 14799-93-0 | Formula:
Executive Summary
This compound is a difunctional organosilane used primarily as a surface modifier and intermediate in the synthesis of C8 (octyl) stationary phases for High-Performance Liquid Chromatography (HPLC). Unlike its monochloro counterparts (which form self-limiting monolayers) or trichloro counterparts (which form crosslinked 3D networks), this dichlorosilane occupies a unique "hybrid" reactivity niche. It allows for the formation of linear siloxane polymer chains grafted to surfaces ("vertical polymerization") or looped bidentate structures, depending on reaction conditions. This guide details its physicochemical properties, reaction mechanisms, and specific protocols for analytical and surface chemistry applications.
Physicochemical Profile
Precise physical data is essential for calculating stoichiometry and handling requirements in anhydrous environments.
| Property | Value | Context for Experimental Design |
| Appearance | Colorless, clear liquid | Degradation indicated by yellowing or turbidity. |
| Boiling Point | 94°C @ 6 mmHg | Requires vacuum distillation for purification; volatile under high vac. |
| Density | 0.976 g/mL (25°C) | Essential for volumetric dosing in reactor vessels. |
| Refractive Index | 1.4440 ( | Purity check parameter. |
| Hydrolytic Sensitivity | High | Reacts violently with moisture to release HCl gas. |
| Flash Point | 98°C | Combustible; requires inert gas (Ar/N2) blanketing. |
| Solubility | Soluble in Toluene, Hexane, DCM | Reacts with protic solvents (MeOH, EtOH, Water). |
Structural Analysis & Reactivity Logic
The Difunctional Advantage
In surface chemistry, the number of hydrolyzable groups (chlorines) dictates the topology of the bonded phase:
-
Monochlorosilanes (
): React with a single surface silanol. Result: "Monomeric" phase. High reproducibility, low carbon load, lower stability at low pH. -
Trichlorosilanes (
): React with multiple silanols and crosslink with each other. Result: "Polymeric" phase. High stability, high carbon load, but prone to uncontrolled bulk precipitation. -
This compound (
): Possesses two reactive sites.-
Mechanism A (Anhydrous): Bidentate attachment to two vicinal silanols (forming a loop).
-
Mechanism B (Trace Water): One Cl anchors to the surface; the second Cl hydrolyzes and reacts with another silane molecule. This propagates a linear siloxane chain growing out from the surface.
-
Implication for Drug Development: When manufacturing C8 HPLC columns for separating hydrophobic drugs, using this compound allows the chemist to "grow" the phase thickness. This increases the carbon load (retentivity) beyond what a monomeric phase can achieve, without the rigidity of a trichlorosilane network.
Mechanistic Visualization
The following diagram illustrates the competing pathways during surface modification: Surface Anchoring vs. Vertical Polymerization .
Caption: Pathway divergence for difunctional silanes. Anhydrous conditions favor surface looping; moisture triggers vertical chain growth.
Experimental Protocol: C8 Surface Modification
Objective: Synthesis of a hydrophobic C8 stationary phase on porous silica particles (5 µm, 100 Å).
Safety Pre-requisites
-
Hazard: Releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture.
-
PPE: Full face shield, acid-gas respirator, butyl rubber gloves.
-
Environment: Fume hood with inert gas line (Nitrogen or Argon).
Reagents
-
Substrate: Porous Silica (activated at 120°C under vacuum for 4 hours to remove physisorbed water).
-
Silane: this compound (>97%).
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Scavenger: Anhydrous Pyridine or Imidazole (to neutralize HCl).
Step-by-Step Methodology
-
Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush the entire system with dry Nitrogen for 30 minutes.
-
Slurry Formation: Suspend 10 g of activated silica in 100 mL of anhydrous Toluene. Stir gently to create a uniform suspension.
-
Scavenger Addition: Add 1.5 equivalents (relative to silane) of Pyridine. Note: Pyridine acts as an acid acceptor, preventing the HCl generated from degrading the silica surface or causing autopolymerization.
-
Silane Addition: Mix this compound (calculated for 2.5 µmol/m² surface coverage) with 20 mL toluene. Add dropwise to the silica slurry over 20 minutes.
-
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours.
-
Why Reflux? Thermal energy is required to drive the reaction of the bulky octyl silane with sterically hindered silanols.
-
-
Washing (Critical):
-
Cool to room temperature.
-
Filter the solid.
-
Wash sequence: Toluene (2x)
Dichloromethane (2x) Methanol (2x) Water (1x) Methanol (2x). -
Logic: The water wash step hydrolyzes any remaining Si-Cl bonds to Si-OH, which are then washed away or prepared for end-capping.
-
-
End-Capping (Optional but Recommended): React the modified silica with Hexamethyldisilazane (HMDS) or Trimethylchlorosilane to block residual silanols, reducing peak tailing for basic drugs.
Applications in Drug Development
A. HPLC Stationary Phases (C8 Columns)
This compound is the precursor for "Intermediate Hydrophobicity" columns.
-
Use Case: When C18 (Octadecyl) columns retain a drug too strongly (resulting in long run times), C8 phases offer faster elution while maintaining similar selectivity.[1]
-
Selectivity: The methyl group on the silicon atom adds slight steric bulk, affecting the conformation of the octyl chain and offering different selectivity compared to pure octyl chains.
B. Solid Phase Extraction (SPE)
Used to manufacture hydrophobic SPE cartridges for desalting biological samples (plasma/urine) prior to Mass Spectrometry. The C8 phase effectively retains drugs and metabolites while allowing salts and proteins to pass through.
C. Surface Passivation
Used to coat glass vials and microfluidic channels to prevent the adsorption of proteins or hydrophobic drug candidates during storage and assaying.
References
-
Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochures. Link
-
PubChem. "Silane, dichloromethyloctyl- (Compound)."[2] National Library of Medicine. Link
-
Sigma-Aldrich. "Chloro(dimethyl)octylsilane and Silane Reagents." Merck KGaA. Link
- Unger, K. K., et al. "Packings and Stationary Phases in Chromatographic Techniques." Journal of Chromatography Library, Vol 47.
-
ChemicalBook. "this compound Properties and Safety." Link
Sources
An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Dichloromethyl(octyl)silane
Foreword: The Strategic Importance of Dichloromethyl(octyl)silane
This compound (C₉H₂₀Cl₂Si) is a bifunctional organosilane that serves as a critical building block and surface modification agent in advanced materials and chemical synthesis.[1] Its utility stems from the dual reactivity of its molecular structure: two chlorine atoms provide hydrolyzable sites for covalent attachment to hydroxyl-rich surfaces (like silica, glass, and metal oxides), while the stable octyl group imparts a durable hydrophobic, low-surface-energy character. This unique combination makes it indispensable in fields ranging from chromatography, where it is used to create C8 reversed-phase stationary phases, to materials science for producing water-repellent coatings and enhancing polymer compatibility.
This guide eschews a generic, templated approach. Instead, it is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of a robust and reproducible laboratory-scale synthesis and purification protocol. We will delve into the causality behind each experimental step, ensuring that the process is not merely followed, but comprehended. The protocols described herein are designed as self-validating systems, with integrated quality control checkpoints to guarantee a final product of high purity and confirmed identity.
Part 1: The Synthetic Pathway—Harnessing Catalytic Hydrosilylation
The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis. While traditional methods like the Grignard reaction are viable, the catalytic hydrosilylation of an alkene offers a more elegant, efficient, and atom-economical route.[2] This pathway involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. For the synthesis of this compound, this translates to the reaction between dichloromethylsilane and 1-octene.
The reaction is most effectively catalyzed by platinum complexes, such as Karstedt's catalyst, which are known to promote anti-Markovnikov addition, yielding the desired linear octyl chain attached to the silicon atom.[3][4]
Reaction Mechanism: The Logic of Catalysis
The catalytic cycle, while complex, generally involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene (1-octene). Subsequent insertion of the alkene into the platinum-hydride bond forms a platinum-alkyl intermediate. The cycle concludes with reductive elimination, which forms the final Si-C bond and regenerates the active Pt(0) catalyst. This efficient catalytic turnover ensures that only a small amount of the precious metal catalyst is required.
Detailed Experimental Protocol: Synthesis
This protocol is designed for execution within a standard laboratory fume hood, employing inert atmosphere techniques to handle the moisture-sensitive chlorosilane reactant.
Materials and Reagents:
-
Dichloromethylsilane (CH₄Cl₂Si, CAS: 75-54-7)[5]
-
1-Octene (C₈H₁₆, CAS: 111-66-0)
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas inlet/outlet
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
Step-by-Step Procedure:
-
System Preparation: All glassware must be rigorously oven-dried and assembled hot under a positive pressure of dry argon or nitrogen to ensure an anhydrous, inert environment. This is critical as chlorosilanes react readily with atmospheric moisture to produce corrosive hydrogen chloride gas and siloxanes.[6][7]
-
Reagent Charging:
-
Charge the 500 mL flask with 1-octene (e.g., 56.1 g, 0.5 mol) and anhydrous toluene (200 mL).
-
Add Karstedt's catalyst (sufficient to provide ~10 ppm Pt relative to the reactants) to the flask.
-
-
Initiation of Reaction:
-
Begin vigorous stirring and gently heat the mixture to 50-60°C.
-
Load the dropping funnel with dichloromethylsilane (e.g., 63.3 g, 0.55 mol, a slight excess to ensure complete consumption of the alkene).
-
-
Controlled Addition: Add the dichloromethylsilane dropwise to the stirred, heated solution over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 70°C by controlling the addition rate and, if necessary, using a cooling bath.
-
Reaction Completion and Monitoring: After the addition is complete, maintain the reaction mixture at 60°C for an additional 2-3 hours to drive the reaction to completion. The progress can be monitored by taking small, quenched aliquots for analysis by Gas Chromatography (GC), observing the disappearance of the 1-octene peak.
-
Cooling: Once the reaction is complete, turn off the heating and allow the crude reaction mixture to cool to room temperature under the inert atmosphere.
Caption: Workflow for the synthesis of this compound.
Part 2: Purification—Isolating the Target Molecule
The crude product contains the desired this compound, unreacted dichloromethylsilane, the toluene solvent, and trace catalyst residues. Purification is paramount and is best achieved by fractional distillation under reduced pressure.[8] This technique separates compounds based on differences in their boiling points, and the reduced pressure allows the distillation to occur at lower temperatures, preventing thermal decomposition of the product.
Detailed Experimental Protocol: Purification
Equipment:
-
Fractional distillation apparatus (including a distillation flask, Vigreux or packed column, distillation head with thermometer, condenser, and receiving flasks)
-
Vacuum pump, cold trap, and manometer
-
Heating mantle
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation. The efficiency of the fractionating column is key to separating components with close boiling points.
-
Transfer and Degas: Transfer the crude reaction mixture to the distillation flask. Begin stirring and slowly apply vacuum to carefully remove any dissolved gases.
-
Solvent Removal: Gently heat the flask. The first fraction to distill will be the toluene solvent (b.p. ~111°C at atmospheric pressure, significantly lower under vacuum).
-
Precursor Removal: After the bulk of the toluene is removed, the temperature can be gradually increased. The next fraction will be the excess dichloromethylsilane (b.p. 41°C at atmospheric pressure).
-
Product Collection: A distinct temperature plateau will indicate the boiling point of the product, this compound.[9] Collect this fraction in a clean, pre-weighed receiving flask. The boiling point will be dependent on the vacuum level.
-
Shutdown: Once the product has been collected and the temperature begins to rise again or distillation ceases, stop the heating, allow the system to cool, and then slowly and carefully vent the apparatus with the inert gas before disassembling.
Caption: Workflow for the purification via fractional distillation.
Part 3: Quality Control and Characterization
Rigorous analytical validation is required to confirm the identity and purity of the synthesized this compound.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra should show characteristic signals for the methyl and octyl groups, with chemical shifts influenced by the adjacent silicon atom.[1][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess purity by identifying the percentage of the main component versus any impurities.[11] MS provides the molecular weight and a fragmentation pattern that can be used to confirm the structure.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups, such as C-H stretches from the alkyl chains and the Si-Cl bond.[1]
Expected Analytical Data
The following table summarizes the expected characterization data for pure this compound.
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~0.8-0.9 ppm (triplet, 3H, -CH₃ of octyl); ~1.2-1.4 ppm (multiplet, 12H, -(CH₂)₆-); ~0.7 ppm (singlet, 3H, Si-CH₃); ~1.0 ppm (multiplet, 2H, -Si-CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the 8 distinct carbons of the octyl chain and the single methyl carbon attached to silicon.[12] |
| GC-MS | Purity | >98% (as determined by peak area) |
| Molecular Ion (M⁺) | m/z consistent with C₉H₂₀Cl₂Si (MW: 227.24 g/mol ), showing characteristic isotopic pattern for two chlorine atoms.[1] | |
| Key Fragments | m/z = 113, 115 [(CH₃)SiCl₂]⁺ | |
| FTIR | Wavenumber (cm⁻¹) | ~2850-2960 (C-H stretching); ~800-850 (Si-Cl stretching) |
Part 4: Critical Safety and Handling Protocols
Chlorosilanes are hazardous materials that demand strict adherence to safety protocols.[6]
-
Corrosivity and Reactivity: this compound is corrosive and will cause severe skin burns and eye damage.[1] It reacts vigorously with water, alcohols, and other protic compounds to liberate large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a flame-retardant lab coat.[13]
-
Handling and Storage: All operations must be conducted under an inert atmosphere (N₂, Ar) to prevent hydrolysis.[14] Store the material in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from sources of moisture.
-
Spill and Waste Management: Spills should be contained with an inert absorbent material (e.g., sand or vermiculite) and neutralized cautiously before disposal. Do not use water. All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.
References
- EP0488765A1 - Purification of silicon tetrachloride.
-
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Accessed February 8, 2024. [Link]
- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
-
dichloromethyl methyl ether. Organic Syntheses Procedure. Accessed February 8, 2024. [Link]
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Dichloro(diphenyl)silane | C12H10Cl2Si. MD Topology | NMR | X-Ray. Accessed February 8, 2024. [Link]
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alcohol. Organic Syntheses Procedure. Accessed February 8, 2024. [Link]
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Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. Accessed February 8, 2024. [Link]
-
Silane, dichloromethyloctyl- | C9H20Cl2Si. PubChem - NIH. Accessed February 8, 2024. [Link]
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Accessed February 8, 2024. [Link]
-
Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes. ResearchGate. Accessed February 8, 2024. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. Accessed February 8, 2024. [Link]
-
Fractional distillation. Wikipedia. Accessed February 8, 2024. [Link]
-
Chlorosilane Safety Guide. Scribd. Accessed February 8, 2024. [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? ACS Publications. Accessed February 8, 2024. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Accessed February 8, 2024. [Link]
- US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.
-
Common Name: CHLOROPHENYLTRI- CHLOROSILANE HAZARD SUMMARY. NJ.gov. Accessed February 8, 2024. [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Princeton University Library. Accessed February 8, 2024. [Link]
-
Simple and fractional distillations | Chemical processes | MCAT. Khan Academy - YouTube. Accessed February 8, 2024. [Link]
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Which capillary column we can use for GC analysis of chlorsilanes? ResearchGate. Accessed February 8, 2024. [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH. Accessed February 8, 2024. [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry. FuseSchool - YouTube. Accessed February 8, 2024. [Link]
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Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. Accessed February 8, 2024. [Link]
-
NMR Chemical Shifts of Trace Impurities. EPFL. Accessed February 8, 2024. [Link]
-
Hydrosilylation reaction of 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane. ResearchGate. Accessed February 8, 2024. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Accessed February 8, 2024. [Link]
-
1H proton nmr spectrum of 1,1-dichloroethane. docbrown.info. Accessed February 8, 2024. [Link]
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(Dichloromethyl)silane | CH4Cl2Si. PubChem - NIH. Accessed February 8, 2024. [Link]
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A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs). ResearchGate. Accessed February 8, 2024. [Link]
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Accessed February 8, 2024. [Link]
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An In-Depth Technical Guide to the Hydrolysis Mechanism of Dichloromethyl(octyl)silane in Aqueous Solutions
Executive Summary
Dichloromethyl(octyl)silane is a difunctional organosilane that serves as a critical precursor for synthesizing silicone-based materials with tailored properties. Its utility is fundamentally dictated by its interaction with water, a process involving rapid hydrolysis followed by a more complex condensation phase. Understanding and controlling this mechanism is paramount for applications ranging from creating hydrophobic coatings to designing novel drug delivery matrices. This guide provides a detailed examination of the hydrolytic pathway of this compound, explores the kinetics and factors influencing the reaction, and presents robust experimental protocols for its investigation. We will dissect the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction to this compound
This compound, with the chemical structure C₈H₁₇Si(CH₃)Cl₂, belongs to the family of organofunctional silanes. It possesses two key features that define its reactivity: two hydrolyzable chlorine atoms and two stable organic substituents (a methyl group and an octyl group) bonded to the silicon atom. The chlorine atoms are highly reactive leaving groups, making the molecule extremely susceptible to nucleophilic attack by water. The organic groups, particularly the long octyl chain, impart significant hydrophobicity and steric bulk, which profoundly influences the condensation behavior of the hydrolyzed intermediates and the properties of the final polysiloxane product.
The study of its hydrolysis is crucial as this reaction is the foundational step in producing silicone polymers. The resulting polysiloxanes can be linear chains or cyclic structures, and their final architecture—which dictates their physical and chemical properties—is a direct consequence of the conditions under which hydrolysis and condensation occur.
The Core Hydrolytic and Condensation Pathway
The transformation of this compound in an aqueous environment is a two-stage process: an initial, vigorous hydrolysis step followed by a subsequent, slower condensation step.[1][2] Although often described sequentially, these reactions can occur concurrently once the initial hydrolysis has begun.[1]
Stage I: Rapid Hydrolysis of Silicon-Chloride Bonds
Upon contact with water, the silicon-chloride (Si-Cl) bonds undergo rapid and exothermic hydrolysis.[3] This reaction proceeds via a nucleophilic substitution mechanism (Sɴ2-Si), where the oxygen atom of a water molecule attacks the electrophilic silicon center.[2][4] This process is significantly faster and more vigorous than the hydrolysis of corresponding alkoxysilanes.[5][6]
The reaction for both chlorine atoms proceeds as follows:
C₈H₁₇Si(CH₃)Cl₂ + 2H₂O → C₈H₁₇Si(CH₃)(OH)₂ + 2HCl
A critical consequence of this stage is the production of hydrogen chloride (HCl).[3][6] The generated HCl dissolves in the aqueous medium, drastically lowering the pH and creating a strongly acidic environment.[6] This in-situ acid generation acts as a catalyst for subsequent hydrolysis and condensation reactions.[2]
The Silanediol Intermediate: Methyl(octyl)silanediol
The primary product of the hydrolysis is methyl(octyl)silanediol [C₈H₁₇Si(CH₃)(OH)₂]. This molecule, containing two reactive silanol (Si-OH) groups, is a key intermediate. However, monomeric silanols are generally unstable and readily participate in self-condensation reactions.[5] The persistence of this silanediol in solution is typically brief, especially under the acidic conditions created during its formation.[2]
Stage II: Condensation to Polysiloxanes
The newly formed silanol groups are highly reactive and condense with each other to form silicon-oxygen-silicon (Si-O-Si) linkages, the backbone of polysiloxanes.[5] This process releases water as a byproduct.
n C₈H₁₇Si(CH₃)(OH)₂ → [-Si(CH₃)(C₈H₁₇)-O-]ₙ + nH₂O
Because the starting monomer is difunctional (has two reactive sites), the condensation can lead to the formation of both linear polymer chains and cyclic oligomers. The ratio of these products is heavily dependent on reaction conditions such as concentration, temperature, and pH.
Below is a diagram illustrating the overall transformation pathway.
Caption: Overall reaction pathway of this compound hydrolysis and condensation.
Reaction Kinetics and Influencing Factors
The rate of hydrolysis and the structure of the resulting polysiloxane are not fixed; they are highly dependent on several experimental parameters.[7] Controlling these factors is the key to achieving reproducible results and desired material properties.
The Role of pH
The hydrolysis of silanes is catalyzed by both acids and bases, with the reaction rate being slowest around a neutral pH of 7.[2] For this compound, the reaction is autocatalytic. The initial hydrolysis produces HCl, which rapidly lowers the pH and accelerates the reaction.[6]
-
Acid Catalysis (pH < 7): Under acidic conditions, a silane's chlorine atom is protonated, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to attack by water.[2]
-
Base Catalysis (pH > 7): In basic media, the nucleophile is the more potent hydroxide ion (OH⁻), which attacks the silicon atom directly.[2][4]
Temperature Effects
The hydrolysis of chlorosilanes is a highly exothermic process.[3] Without proper thermal management, the reaction temperature can increase rapidly, leading to uncontrolled reaction rates and potentially hazardous pressure buildup from the vaporization of HCl and other volatile components. Elevated temperatures also accelerate the subsequent condensation reactions.[8] Therefore, conducting the reaction in a controlled temperature bath is crucial for safety and reproducibility.
Steric and Inductive Effects
The organic groups attached to the silicon atom significantly influence reactivity.[2][9]
-
Inductive Effect: The methyl group is electron-donating, which slightly destabilizes the positively charged transition state in acid-catalyzed hydrolysis, but this effect is generally minor compared to steric factors.[2]
-
Steric Hindrance: The bulky octyl group presents a significant steric shield around the silicon atom. This steric hindrance can slow the rate of both hydrolysis and, more significantly, the condensation of the silanediol intermediates.[10] Slower condensation may favor the formation of more ordered or cyclic structures over rapidly formed, random linear polymers.
Summary of Influencing Factors
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale & Causality |
| pH | Fastest at low (<4) and high (>10) pH; slowest near pH 7.[2] | Also pH-dependent; rate minimum is shifted towards pH 4-5. | Acid and base catalysis mechanisms provide lower energy pathways for nucleophilic attack on silicon.[2] |
| Temperature | Increases significantly with temperature. | Increases significantly with temperature.[8] | Provides the necessary activation energy for the reactions; must be controlled due to the exothermic nature of chlorosilane hydrolysis.[3] |
| Concentration | Higher concentration of silane can lead to localized heating. | Higher concentration of silanol intermediates favors intermolecular condensation, leading to higher molecular weight polymers. | Increased proximity of reactive species enhances reaction probability. |
| Steric Bulk (Octyl Group) | May slightly decrease the rate compared to less hindered silanes. | Significantly decreases the rate.[10] | The bulky group physically blocks the approach of water molecules and other silanol groups to the reactive silicon center. |
Experimental Protocol for Mechanistic Investigation
To validate the theoretical mechanism and understand the influence of various parameters, a well-designed experimental workflow is essential. This protocol outlines a method to monitor the hydrolysis of this compound and characterize its products.
Safety Precaution: this compound reacts vigorously with moisture to produce corrosive HCl gas.[6] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Objective
To monitor the disappearance of the this compound starting material and the formation of silanol intermediates and final polysiloxane products in a biphasic water/organic solvent system using spectroscopic techniques.
Materials and Reagents
-
This compound (≥97%)
-
Deionized Water
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS (for NMR)
-
Anhydrous Toluene (as an inert, water-immiscible solvent)
-
Round-bottom flask with a magnetic stirrer
-
Ice-water bath
-
Pressure-equalizing dropping funnel
-
Septa and needles for inert atmosphere handling
-
NMR tubes, FTIR crystal, GC-MS vials
Experimental Workflow Diagram
Sources
- 1. gelest.com [gelest.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 10. hydrophobe.org [hydrophobe.org]
Safety precautions and handling guidelines for Dichloromethyl(octyl)silane
Technical Safety Guide: Dichloromethyl(octyl)silane
Executive Summary
This compound is a bifunctional organosilane characterized by a long lipophilic octyl chain and two reactive silicon-chlorine bonds.[1] It is primarily used as a surface modifier to impart hydrophobicity to substrates (silica, glass, ceramics) or as an intermediate in silicone synthesis.
Critical Hazard Profile:
-
Hydrolytic Instability: Reacts violently with moisture to release hydrogen chloride (HCl) gas.[1]
-
Corrosivity: Categorized as Skin Corr.[1][2][3] 1A/1B . The combination of lipophilicity (octyl chain) and corrosivity (Si-Cl) allows the compound to adhere tenaciously to skin while simultaneously releasing acid, causing deep, difficult-to-treat chemical burns.[1]
-
Combustibility: Flash point is ~95°C, classifying it as a combustible liquid (Class IIIB), but the primary danger remains its reactivity.
Chemical Identity & Physicochemical Profile
Understanding the physical properties is essential for engineering controls.[1] The high boiling point indicates low volatility of the parent compound, but the decomposition product (HCl) is highly volatile.
| Property | Value | Technical Implication |
| CAS Number | 14799-93-0 | Unique identifier for inventory/SDS verification. |
| Formula | C₉H₂₀Cl₂Si | Bifunctional: 2 x Cl (reactive), 1 x Octyl (lipophilic).[1] |
| Molecular Weight | 227.25 g/mol | Heavy vapor density relative to air.[1] |
| Boiling Point | ~230 °C | Low vapor pressure at RT; however, fumes in moist air.[1] |
| Density | 0.970 g/mL | Immiscible with and lighter than water (if no reaction occurred).[1] |
| Flash Point | 95 °C (203 °F) | Combustible.[1] Keep away from high heat/open flames. |
| Solubility | Reacts with Water | Do not use aqueous extraction for purification.[1] |
Hazard Analysis & Toxicology
Mechanism of Injury
Upon contact with mucous membranes or skin, this compound undergoes rapid hydrolysis.[1]
-
Immediate Threat: Exothermic release of HCl gas causes thermal and chemical burns.[1]
-
Secondary Threat: The octyl-silanol byproducts can polymerize into a silicone oil/resin that coats the burn site, potentially trapping the acid against the tissue and complicating decontamination.
GHS Classification[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation via HCl fumes).[1]
Engineering Controls & Personal Protective Equipment (PPE)
Defense in Depth Strategy: Reliance on PPE alone is a failure mode.[1] Engineering controls must be the primary barrier.[1]
Engineering Controls
-
Ventilation: Handle only in a certified chemical fume hood or glovebox.[1]
-
Inert Atmosphere: Store and transfer under Nitrogen (
) or Argon ( ).[1] Moisture exclusion is critical to prevent pressure buildup in storage vessels.[1]
PPE Selection Matrix
Standard nitrile gloves provide only splash protection.[1] The octyl chain increases permeation through lipophilic rubber matrices compared to methyl-chlorosilanes.[1]
| Component | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to both chlorosilanes and organic solvents.[1] Essential for spill cleanup.[1] |
| Gloves (Dexterity) | Double Nitrile (5 mil min) | Outer glove: Nitrile (sacrificial).[1] Inner glove: Nitrile.[1][2][4][5][6] Change immediately upon splash.[1][2] |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1] Fumes can bypass glasses; liquid reacts with eye moisture to cause blindness.[1] |
| Body Protection | Chemical Resistant Apron | Tychem® or similar chemically resistant fabric recommended over standard cotton lab coats.[1] |
Operational Protocols
Handling & Transfer Workflow
-
Never pour chlorosilanes directly from the bottle in an open lab environment.[1]
-
Syringe Technique: Use oven-dried glass syringes with Luer-lock stainless steel needles.[1]
-
Cannula Transfer: For volumes >20 mL, use positive pressure cannula transfer techniques.[1]
Figure 1: Decision logic for the safe transfer of moisture-sensitive chlorosilanes.
Emergency Response & Decontamination
Spill Management
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sash is lowered or lab ventilation is maxed.
-
Absorb: Do NOT use water.[1] Use dry sand, vermiculite, or clay-based absorbents.[1]
-
Neutralize: Treat the absorbed material as described in section 6.2.[1]
Quenching & Disposal Protocol
Direct addition of water to this compound is dangerous due to rapid HCl evolution and heat generation.[1] A "Step-Down" quenching method is required.[1][7][8]
The "Step-Down" Quench:
-
Dilution: Dilute the residual silane in an inert solvent (Hexane, Toluene) to reduce thermal density.[1]
-
Alcoholysis: Slowly add an alcohol (Isopropanol or Ethanol) at 0°C. This converts the violent Si-Cl bond to a stable Si-OR bond, releasing HCl more controllably.[1]
-
Note: Add a base (Sodium Bicarbonate or Triethylamine) to scavenge the acid if the volume is large.
-
-
Hydrolysis: Once the mixture is no longer fuming, water can be added safely to finish the hydrolysis.[1]
Figure 2: Step-down quenching pathway to prevent thermal runaway and acid gas release.[1]
References
-
PubChem. (n.d.).[1] Silane, dichloromethyloctyl- (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Gelest, Inc. (2020).[1] Silanes and Silicones: Handling and Safety. Gelest Technical Brochures. Retrieved October 26, 2023, from [Link]
Sources
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Octyltrichlorosilane | 5283-66-9 [chemicalbook.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
Technical Guide: Thermal Stability and Decomposition of Dichloromethyl(octyl)silane
[1]
Executive Summary
Dichloromethyl(octyl)silane (CAS: 14799-93-0) is a critical organosilane precursor used primarily for the introduction of hydrophobic octyl (C8) functionalities onto inorganic substrates (e.g., silica, glass, metal oxides).[1] Its utility in synthesizing stationary phases for Reversed-Phase Chromatography (C8-HPLC columns) and creating self-assembled monolayers (SAMs) relies heavily on the integrity of its Si-C bonds and the controlled reactivity of its Si-Cl groups.[1]
This guide provides a rigorous analysis of its thermal behavior.[1] Unlike simple organic solvents, this molecule exhibits a dual-instability profile : it is kinetically unstable toward moisture (hydrolysis) at ambient temperatures and thermodynamically unstable toward oxidative degradation at elevated temperatures (>250°C).[1] Understanding these decomposition pathways is essential for ensuring reproducible surface modification and safe process scale-up.[1]
Physicochemical Profile
The thermal management of this compound requires precise knowledge of its physical constants. The relatively low flash point (43°C) necessitates strict inert handling, not just for chemical stability, but for fire safety.
Table 1: Critical Physicochemical Properties
| Property | Value | Context for Stability |
| Molecular Formula | Amphiphilic structure (Hydrophobic tail + Reactive head) | |
| Molecular Weight | 227.25 g/mol | Moderate volatility |
| Boiling Point | 234°C | High process window for vapor phase deposition |
| Flash Point | 43°C | Flammable ; requires grounding and N2/Ar blanket |
| Density | 0.97 g/mL | Immiscible with water (reacts at interface) |
| Vapor Pressure | ~0.79 kPa (76°C) | Requires vacuum for distillation/purification |
| Corrosivity | Skin Corr. 1A | Generates HCl upon decomposition |
Mechanisms of Degradation
The decomposition of this compound proceeds via two distinct, non-overlapping mechanisms depending on the environmental stressor: Hydrolytic Decomposition (moisture-driven) and Thermal Pyrolysis (heat-driven).[1]
Pathway A: Hydrolytic Decomposition (Ambient Instability)
This is the most common mode of failure in laboratory and industrial settings. The Si-Cl bond is highly electrophilic.[1] Upon contact with water (even atmospheric humidity), it undergoes rapid nucleophilic substitution.[1]
-
Step 1 (Hydrolysis): Water attacks the silicon atom, displacing chloride as HCl gas.[1]
-
Step 2 (Condensation): The resulting silanols (Si-OH) are unstable and spontaneously condense to form siloxane linkages (Si-O-Si).[1][2]
-
Result: The liquid precursor turns into a viscous, cloudy gel or white solid (polysiloxane), rendering it useless for surface modification.
Pathway B: Thermal Pyrolysis & Oxidation (Process Instability)
In an inert atmosphere, the molecule is stable up to approximately 250–300°C. Above this threshold, energy is sufficient to cleave the alkyl chain.
-
-Hydride Elimination: At high temperatures, the octyl chain can eliminate an alkene (1-octene), leaving a silicon-hydride species.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Homolytic Scission: The C-C bonds within the octyl chain are generally weaker than the Si-C bond.[1] Thermal stress often leads to fragmentation of the organic tail before the silicon anchor detaches.
-
Oxidative Degradation: In the presence of air at elevated temperatures (>150°C), the octyl chain oxidizes rapidly, forming peroxides and eventually cleaving the chain, leaving a hydrophilic silica-like surface.
Visualization of Decomposition Pathways
Figure 1: Dual decomposition pathways showing moisture sensitivity (blue path) and thermal degradation (red path).[1]
Experimental Protocols for Stability Validation
To validate the quality of this compound before use in critical applications (e.g., drug delivery vehicle synthesis), the following protocols are recommended.
Protocol 1: Hydrolytic Integrity Check (Proton NMR)
Objective: Detect early stages of hydrolysis (formation of HCl or silanol dimers) which are not visible to the naked eye.
-
Sampling: In a nitrogen-filled glovebox, dissolve 50 µL of the silane in 600 µL of anhydrous
(stored over molecular sieves). -
Tube Preparation: Use a screw-cap NMR tube with a PTFE septum to prevent moisture ingress during transfer.[1]
-
Acquisition: Run a standard
-NMR. -
Analysis:
Protocol 2: Thermal Limit Determination (TGA)
Objective: Determine the "Process Safe Window" for vapor deposition or curing.[1]
-
Instrument: Thermogravimetric Analyzer (TGA).[1]
-
Atmosphere: Flowing Nitrogen (50 mL/min) to mimic inert process conditions. Note: Do not use air, as oxidation will mask the intrinsic stability.
-
Pan: Platinum or Alumina (Aluminum pans may react with generated HCl).[1]
-
Ramp: 10°C/min from 25°C to 600°C.
-
Data Interpretation:
-
: The temperature at 1% weight loss. For pure this compound, this should be near the boiling point (evaporation) unless confined.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Residue: If the pan is open, the sample should evaporate cleanly (
234°C). Significant residue (>5%) indicates polymerization (sample was already partially hydrolyzed) or decomposition before evaporation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Handling and Storage Strategy
The causality of degradation is almost exclusively linked to seal integrity .
-
Primary Storage: Must be stored under an inert atmosphere (Argon or Nitrogen).[1] Septum-sealed bottles are insufficient for long-term storage (>1 month) due to diffusion.[1] Flame-sealed ampoules or stainless steel cylinders are required for bulk storage.[1]
-
Transfer: Never pour. Use cannula transfer or positive-pressure syringe techniques.[1]
-
Neutralization (Spill Management): Do not use water.[1][3] Cover spills with dry lime or sodium bicarbonate to neutralize the acid generated, then absorb with dry vermiculite.
References
-
PubChem . Silane, dichloromethyloctyl- (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Technical guide on hydrolysis kinetics and silane stability). Available at: [Link][1]
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006.[1][4] (Authoritative source on alkylsilane surface chemistry). Available at: [Link]
Sources
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Reactivity of Dichloromethyl(octyl)silane with Different Functional Groups
Introduction
Dichloromethyl(octyl)silane (C₉H₂₀Cl₂Si) is a bifunctional organosilane compound featuring two reactive chloro groups and two stable organic substituents, a methyl and an octyl group, attached to a central silicon atom.[1] This structure imparts a dual nature to the molecule: the chlorosilyl moiety provides a reactive center for covalent bond formation with a variety of nucleophilic functional groups, while the octyl chain offers hydrophobicity and steric bulk. These characteristics make it a valuable reagent in materials science, surface chemistry, and drug development for applications ranging from the creation of self-assembled monolayers to the modification of chromatographic supports and the functionalization of nanoparticles.[2][3]
This technical guide provides a comprehensive overview of the reactivity of this compound with key functional groups, including hydroxyl, amino, and carboxyl groups. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and guidance on the characterization of the resulting products.
General Principles of Reactivity
The reactivity of this compound is dominated by the susceptibility of the silicon-chlorine (Si-Cl) bonds to nucleophilic attack. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and the Si-Cl bonds polarized. Nucleophiles readily attack the silicon center, leading to the displacement of the chloride leaving group. The reaction typically proceeds via a nucleophilic substitution mechanism.
The presence of two chloro groups allows for sequential reactions, enabling the molecule to act as a linker or cross-linker. The first substitution reaction is generally faster than the second due to the electron-donating effect of the newly introduced group, which slightly reduces the electrophilicity of the silicon atom for the subsequent reaction.
It is crucial to control the reaction conditions, particularly the presence of water. This compound is highly susceptible to hydrolysis, where water acts as a nucleophile.[4] This reaction initially forms a silanol intermediate (Octyl(CH₃)Si(OH)Cl), which can then condense with other silanol molecules to form polysiloxane networks.[4] Therefore, most reactions are carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Reactivity with Hydroxyl Groups (-OH)
The reaction of this compound with hydroxyl groups is one of its most common and important applications, particularly in the surface modification of materials like glass, silica, and metal oxides.[5][6] This process, known as silanization, replaces the hydrophilic surface silanol (Si-OH) or metal hydroxyl (M-OH) groups with a hydrophobic octylmethylsilyl layer.[7]
Mechanism:
The reaction proceeds through a nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon atom of the this compound.[7] A molecule of hydrogen chloride (HCl) is eliminated for each Si-Cl bond that reacts.[7] Often, a tertiary amine base like triethylamine or pyridine is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
Experimental Workflow for Surface Silanization:
Caption: General workflow for the silanization of a hydroxyl-terminated surface.
Detailed Protocol: Silanization of Silica Gel
-
Activation/Cleaning: Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid and stir for 2 hours at room temperature to protonate the surface silanol groups. Filter the silica gel and wash with deionized water until the filtrate is neutral.
-
Drying: Dry the activated silica gel in a vacuum oven at 120°C for at least 4 hours to remove physisorbed water. Cool down under vacuum or in a desiccator.
-
Silanization Reaction: In a three-necked flask under a nitrogen atmosphere, suspend the dried silica gel in 100 mL of anhydrous toluene. Add 5 mL of triethylamine as an acid scavenger. While stirring, slowly add a solution of 5 g of this compound in 20 mL of anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours with continuous stirring.
-
Rinsing: After cooling to room temperature, filter the silanized silica gel. Wash sequentially with toluene, methanol, and diethyl ether (50 mL each) to remove unreacted silane and byproducts.
-
Curing: Dry the functionalized silica gel under vacuum at 80°C for 2 hours to promote the formation of stable siloxane bonds.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Substrate | Silica Gel | High surface area with abundant hydroxyl groups. |
| Solvent | Anhydrous Toluene | Inert, aprotic solvent; high boiling point for reflux. |
| Reagent Ratio | Excess Silane | Ensures complete surface coverage. |
| Acid Scavenger | Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. |
| Temperature | 110°C (Reflux) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 4 hours | Allows for completion of the reaction. |
Reactivity with Amino Groups (-NH₂, -NHR)
This compound reacts readily with primary and secondary amines to form aminosilanes. This reaction is analogous to the reaction with hydroxyl groups, with the nitrogen atom of the amine acting as the nucleophile.
Mechanism:
The lone pair of electrons on the nitrogen atom attacks the silicon center, displacing a chloride ion. This reaction also produces HCl as a byproduct, which will react with the basic amine starting material to form an ammonium salt. Therefore, it is necessary to use at least two equivalents of the amine: one to react with the silane and one to act as the acid scavenger. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine base can be used.
Reaction Scheme:
Caption: Reaction of this compound with a primary amine.
Detailed Protocol: Synthesis of N-Butyl-N-(chloro(methyl)octylsilyl)amine
-
Setup: To a flame-dried 250 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 100 mL of anhydrous diethyl ether and 14.6 g (0.2 mol) of n-butylamine.
-
Cooling: Cool the reaction flask to 0°C in an ice bath.
-
Addition of Silane: Dissolve 22.7 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the silane solution dropwise to the stirred amine solution over a period of 1 hour. A white precipitate of n-butylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Workup: Filter the reaction mixture to remove the ammonium salt. Wash the salt with dry diethyl ether to recover any trapped product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Nucleophile | n-Butylamine | Primary amine for monosubstitution. |
| Stoichiometry | 2:1 (Amine:Silane) | One equivalent acts as the nucleophile, one as the acid scavenger. |
| Solvent | Anhydrous Diethyl Ether | Aprotic, low boiling point for easy removal. |
| Temperature | 0°C to Room Temp. | Controls the initial exothermic reaction. |
| Reaction Time | 4 hours | Ensures complete reaction. |
Reactivity with Carboxylic Acids (-COOH)
This compound can react with carboxylic acids to form silyl esters. However, this reaction is generally less favorable than with hydroxyl or amino groups and often requires activation or specific catalysts.[8] The direct reaction can be slow and may not proceed to completion. A more common approach is to first convert the carboxylic acid to its more nucleophilic carboxylate salt (e.g., sodium or potassium salt).
Mechanism:
The carboxylate anion acts as a potent nucleophile, attacking the silicon atom and displacing a chloride ion to form the silyl ester. This method avoids the generation of HCl and typically proceeds under milder conditions.
Experimental Workflow:
Caption: Workflow for the synthesis of silyl esters from carboxylic acids.
Detailed Protocol: Synthesis of Octyl(methyl)silyl Chloroacetate
-
Carboxylate Formation: In a 250 mL flask, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 100 mL of anhydrous tetrahydrofuran (THF). Carefully add 2.4 g (0.1 mol) of sodium hydride in small portions. Stir until hydrogen gas evolution ceases (approximately 1 hour).
-
Reaction with Silane: To the resulting suspension of sodium chloroacetate, add a solution of 22.7 g (0.1 mol) of this compound in 50 mL of anhydrous THF dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Filter the reaction mixture to remove the sodium chloride precipitate.
-
Purification: Remove the THF from the filtrate under reduced pressure. The resulting silyl ester can be purified by vacuum distillation.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Nucleophile | Sodium Chloroacetate | Activated form of the carboxylic acid for efficient reaction. |
| Stoichiometry | 1:1 (Carboxylate:Silane) | For monosubstitution. |
| Solvent | Anhydrous THF | Aprotic polar solvent, solubilizes reactants. |
| Temperature | Room Temperature | Sufficient for the reaction with the activated nucleophile. |
| Reaction Time | 12 hours | Allows the slower reaction to proceed to completion. |
Characterization of Reaction Products
The successful functionalization using this compound can be confirmed using a variety of analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the reaction, especially for surface modifications. The disappearance of the broad -OH stretch (around 3400 cm⁻¹) of silica and the appearance of C-H stretching vibrations (2850-2960 cm⁻¹) from the octyl group are indicative of successful silanization.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can confirm the presence of the octyl and methyl groups on the silicon atom.[13]
-
¹³C NMR: Provides detailed information about the carbon skeleton of the attached groups.
-
²⁹Si NMR: This is particularly useful for characterizing organosilicon compounds.[14] The chemical shift of the silicon atom will change significantly upon substitution of the chlorine atoms with other functional groups, providing direct evidence of the reaction.[15][16][17]
-
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the synthesized compounds, confirming the expected structure.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.), which can be compared with the calculated values for the expected product.
Applications in Research and Drug Development
The versatile reactivity of this compound makes it a valuable tool in several areas:
-
Chromatography: Used to create hydrophobic stationary phases for reversed-phase chromatography (e.g., C8 columns) by bonding to a silica support.[3][18][19] This allows for the separation of non-polar analytes.
-
Surface Modification: Imparts hydrophobicity to surfaces, which can be useful for creating water-repellent coatings, preventing non-specific protein adsorption on biosensors, and modifying the surfaces of medical implants.
-
Drug Delivery: Functionalization of nanoparticles (e.g., silica or gold nanoparticles) with this compound can improve their stability in biological media and allow for the attachment of targeting ligands or drug molecules.
-
Protecting Groups: The silyl group can be used to protect sensitive functional groups like alcohols and amines during multi-step organic syntheses.
Conclusion
This compound is a highly reactive and versatile bifunctional reagent. Its chemistry is primarily governed by the electrophilic nature of the silicon atom and the lability of the Si-Cl bonds. By carefully controlling reaction conditions, particularly the exclusion of water, it can be effectively reacted with a range of nucleophilic functional groups, including hydroxyl, amino, and carboxyl moieties. This capability allows for the precise modification of surfaces and molecules, making it an indispensable tool for researchers and professionals in materials science, analytical chemistry, and drug development. The proper application of analytical techniques such as FTIR and NMR is crucial for verifying the outcomes of these reactions and ensuring the desired product has been obtained.
References
-
Gelest Technical Library. (n.d.). Reacting with the Substrate. Retrieved from [Link]
-
Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 21(18), 3577–3583. Retrieved from [Link]
-
Corriu, R. J. P., et al. (n.d.). Novel Hydrolysis Pathways of Dimesityldifluorosilane via an Anionic Five-Coordinated Silicate and a Hydrogen-Bonded Bisilonate. datapdf.com. Retrieved from [Link]
-
Ouchi, A., et al. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Gerdes, A., & Wittmann, G. (n.d.). Reactive Transport of Silanes in Cement Based Materials. Hydrophobe.org. Retrieved from [Link]
-
Hair, M. L., & Hertl, W. (1969). Reaction of Methylsilanols with Hydrated Silica Surfaces: The Hydrolysis of Trichloro-, Dichloro-, and Monochloromethylsilanes and the Effects of Curing. The Journal of Physical Chemistry, 73(12), 4269–4276. Retrieved from [Link]
-
Armistead, C. G., & Hockey, J. A. (1967). Reactions of chloromethyl silanes with hydrated Aerosil silicas. Transactions of the Faraday Society, 63, 2549. Retrieved from [Link]
-
PubChem. (n.d.). Silane, dichloromethyloctyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Octylsilane-Modified Amino-Functional Silicone Coatings for a Durable Hybrid Organic–Inorganic Water-Repellent Textile Finish. Retrieved from [Link]
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Williams, E. A. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Silanization of di-n-octyldichlorosilane as a route to improve the integration of titanium dioxide in polypropylene. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1989). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl n-Phenylcarbamate. Organic Syntheses, 68, 79. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR (a) and TGA (b) analysis of silanized silica: curve 1, untreated SiO 2. Retrieved from [Link]
-
Fischer, R., et al. (2012). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. Inorganic Chemistry, 51(24), 13195–13204. Retrieved from [Link]
-
Ciesla, L. M., & Waksmundzka-Hajnos, M. (2017). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Molecules, 22(8), 1308. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Aromatic Silicone Diols. Retrieved from [Link]
-
Jain, R., & Shankar, R. (2024). Organosilanes as synthetic precursors for oligosiloxanes and phenylsilica spheres. New Journal of Chemistry. Retrieved from [Link]
-
An Application of Thin Layer Chromatography Combined with Optical Densitometry to Quantitative Analysis of Diphenylamine and Its. (n.d.). yadda.icm.edu.pl. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of thiocarboxylate silane.
-
Wikipedia. (n.d.). Silanization. Retrieved from [Link]
-
INFRARED STUDY OF THE SILICA/SILANE REACTION. (n.d.). ris.utwente.nl. Retrieved from [Link]
-
Walensky, J. R., et al. (2014). 29Si NMR Spectra of Silicon-Containing Uranium Complexes. Organometallics, 33(22), 6578–6583. Retrieved from [Link]
-
YouTube. (2023, May 13). How to Silanize Slides. Retrieved from [Link]
-
Busch, K. L. (2008). Biochemical Applications of Chromatography/SIMS. Journal of Planar Chromatography--Modern TLC, 21(5), 333–339. Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ silane activation enables catalytic reduction of carboxylic acids. Retrieved from [Link]
-
Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2023, December 15). researchgate.net. Retrieved from [Link]
-
Romero-Sánchez, L. B., et al. (2020). Synthesis, characterization and biological evaluation of octyltrimethylammonium tetrathiotungstate. Biometals, 33(6), 335–345. Retrieved from [Link]
-
News-Medical. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. FTIR spectra of (a) untreated silica, (b) 1% silane-treated... Retrieved from [Link]
-
YouTube. (2022, October 28). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked... Retrieved from [Link]
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YouTube. (2019, December 17). Carboxylic Acids to Alcohols, Part 5: Silanes. Retrieved from [Link]
-
Matinlinna, J. P., et al. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials, 34(1), 13–28. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Retrieved from [Link]
-
Leist, M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(3-4), 273–279. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). nopr.niscair.res.in. Retrieved from [Link]
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BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of polysiloxane containing oligo(oxyethylene) sulfate salt. Retrieved from [Link]
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Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]
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Methodological & Application
Application Note: Controlled Formation of Self-Assembled Monolayers (SAMs) using Dichloromethyl(octyl)silane
Executive Summary
This guide details the protocol for generating hydrophobic self-assembled monolayers (SAMs) on silica-based substrates using Dichloromethyl(octyl)silane (CAS: 14799-93-0).
Unlike the more common octyltrichlorosilane (OTS), which forms rigid, highly cross-linked 2D networks, this compound acts as a difunctional silanizing agent. It offers a distinct advantage in process control: the presence of the methyl group reduces steric packing density, while the difunctional nature limits the risk of massive bulk polymerization often seen with trichlorosilanes. This makes it an ideal candidate for applications requiring moderate hydrophobicity , reduced surface friction , and reproducible surface passivation in microfluidics and drug delivery devices.
Chemical Foundation & Mechanism
The Precursor[1]
-
Chemical Name: this compound[1]
-
Abbreviation: C8-DMS
-
Formula:
-
Functionality: Difunctional (Two hydrolyzable -Cl groups).
Mechanistic Insight: The "Loop vs. Network" Distinction
The choice between a trichloro- and a dichloro- silane fundamentally alters the monolayer architecture.
-
Trichlorosilanes (e.g., OTS): Form a dense, 2D cross-linked siloxane network. While stable, they are notoriously sensitive to humidity, often leading to vertical polymerization (islands) and surface roughness.
-
Dichlorosilanes (C8-DMS): Can only form linear chains or surface "loops." They cannot cross-link in two dimensions. The methyl group on the silicon atom introduces steric bulk, preventing the alkyl chains from packing into a crystalline-like density. This results in a "liquid-expanded" phase monolayer that is more compliant but slightly less hydrophobic than OTS.
Reaction Pathway Visualization
The following diagram illustrates the specific binding mechanism of C8-DMS compared to the bulk polymerization risk.
Figure 1: Mechanistic pathway of this compound deposition. Control of water content is the primary variable preventing bulk polymerization.
Materials & Equipment
| Category | Item | Specification |
| Precursor | This compound | >97% Purity, CAS: 14799-93-0 |
| Solvent | Toluene (or n-Hexane) | Anhydrous (<50 ppm water), 99.8% |
| Cleaning | Sulfuric Acid ( | 96% (for Piranha) |
| Cleaning | Hydrogen Peroxide ( | 30% (for Piranha) |
| Hardware | Glassware | Silanized or dedicated glass to prevent wall-loss |
| Atmosphere | Nitrogen/Argon | Dry gas stream |
Safety Warning:
-
HCl Evolution: The reaction of chlorosilanes with surface moisture releases Hydrogen Chloride (HCl) gas. All steps must be performed in a fume hood.
-
Piranha Solution: Extremely corrosive and explosive if mixed with organics. Use full PPE (Face shield, acid apron).
Experimental Protocol (Liquid Phase)
This protocol utilizes a liquid-phase deposition method optimized for reproducibility.
Phase 1: Substrate Activation (The Foundation)
Goal: To maximize surface hydroxyl (-OH) density.
-
Solvent Clean: Sonicate substrate (Silicon wafer/Glass) in Acetone (10 min), then Isopropanol (10 min). Dry with
. -
Hydroxylation (Choose ONE):
-
Method A (Standard):Piranha Etch. Mix
(3:1) slowly. Immerse substrate for 20 minutes. Rinse copiously with deionized water (18.2 MΩ). -
Method B (Dry):Oxygen Plasma. 100W, 0.5 mbar, 5 minutes.
-
-
Drying: Dry strictly with
gun. Do not bake at high temp (>150°C) immediately before silanization, as this dehydrates the surface silanols needed for bonding.
Phase 2: Silanization Reaction
Goal: Controlled deposition of the monolayer.
-
Environment: Set up a reaction vessel (glass jar or beaker) inside a fume hood. Ideally, purge the vessel with dry Nitrogen.
-
Solvent Prep: Pour 50 mL of Anhydrous Toluene into the vessel.
-
Precursor Addition: Add This compound to achieve a concentration of 10 mM (approx. 0.2% - 0.5% v/v depending on total volume).
-
Incubation: Immerse the activated substrate immediately.
-
Time: 30 to 60 minutes.
-
Temperature: Room Temperature (20-25°C).
-
Agitation: Gentle orbital shaking is recommended to ensure homogeneity.
-
Phase 3: Rinsing & Curing (Critical for Stability)
Goal: Remove physisorbed oligomers and drive covalent bond formation.
-
Serial Rinse: Transfer substrate sequentially through three beakers:
-
Beaker 1: Toluene (removes unreacted silane).
-
Beaker 2: Acetone (removes polar byproducts).
-
Beaker 3: Isopropanol (final clean).
-
-
Blow Dry: Dry with
stream. -
Thermal Cure: Place substrate in an oven at 110°C for 30 minutes .
-
Why? This step drives the condensation reaction (
), locking the monolayer to the surface and releasing the final water molecules.
-
Workflow Visualization
Figure 2: Operational workflow for C8-DMS SAM formation.
Characterization & Expected Data
Upon completion, the surface should be validated using Contact Angle Goniometry.
| Parameter | Expected Value | Interpretation |
| Static Water Contact Angle ( | 95° - 105° | Successful hydrophobic modification. Lower than OTS (~110°) due to lower packing density. |
| Contact Angle Hysteresis ( | < 10° | Indicates a uniform, smooth monolayer. High hysteresis (>15°) suggests disorder or polymerization islands. |
| Ellipsometric Thickness | ~0.9 - 1.1 nm | Theoretical length of C8 chain is ~1.2nm. Value is lower due to chain tilt (~30-45°). |
Data Interpretation Notes:
-
< 90°: Incomplete coverage. Likely due to wet solvent (solution polymerization) or poor substrate activation.
-
> 110°: Suspicious. Often indicates macroscopic roughness or bulk polymer deposition rather than a monolayer.
Troubleshooting Guide
Issue 1: Hazy or Cloudy Film
-
Cause: Excessive water in the solvent caused the silane to polymerize before reaching the surface.
-
Solution: Use fresh anhydrous toluene. Perform the reaction under a dry nitrogen blanket.
Issue 2: Low Contact Angle (<80°)
-
Cause: "Starved" surface. The substrate did not have enough -OH groups.
-
Solution: Re-do the Piranha/Plasma step. Ensure the substrate is not baked >150°C before dipping (which removes surface water needed for hydrolysis).
Issue 3: High Hysteresis (Sticky droplets)
-
Cause: Physical roughness or "islands" of silane.
-
Solution: Improve the rinsing protocol. Use sonication during the toluene rinse step to dislodge physisorbed aggregates.
References
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Gelest, Inc. (2020).[4] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Brochures. Link
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces. Langmuir, 16(18), 7268–7274. Link
-
Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074–1087. Link
Sources
Using Dichloromethyl(octyl)silane for functionalizing glass slides for microscopy
Application Note & Protocol
Functionalization of Glass Slides with Dichloromethyl(octyl)silane for Advanced Microscopy Applications
Abstract
The modification of glass surfaces is a critical preparatory step for a multitude of advanced microscopy techniques. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of glass microscope slides using this compound. This process imparts a hydrophobic character to the glass surface, which is advantageous for various applications, including single-molecule studies, patterned cell culture, and microarray analysis. We will delve into the underlying chemical principles, provide a detailed and validated protocol, and discuss the practical applications and quality control measures to ensure reproducible, high-quality results.
Introduction: The Rationale for Surface Hydrophobization
Standard glass microscope slides, primarily composed of silicon dioxide, present a hydrophilic surface rich in hydroxyl (-OH) groups.[1] While suitable for many routine applications, this inherent hydrophilicity can be a significant drawback for specific advanced microscopy techniques. Unmodified glass can lead to non-specific binding of proteins and other biomolecules, uncontrolled spreading of aqueous droplets, and suboptimal cell adhesion for certain cell types.
Surface functionalization with organosilanes provides a robust method to tailor the physicochemical properties of glass. This compound is a bifunctional molecule featuring a reactive dichlorosilyl head group and a non-polar octyl tail. The dichlorosilyl group readily reacts with the surface hydroxyls of the glass to form stable covalent siloxane bonds (Si-O-Si), while the octyl group creates a dense, hydrophobic monolayer.[2][3] This modification is crucial for applications requiring controlled surface energy and minimal non-specific interactions.
The Chemistry of Silanization: A Stepwise Mechanism
The functionalization of glass with this compound is a multi-step process initiated by the hydrolysis of the silane, followed by condensation and covalent bond formation with the glass surface.
-
Hydrolysis: In the presence of trace amounts of water, the chlorine atoms of the this compound are hydrolyzed to form reactive silanol intermediates.
-
Condensation: These silanol intermediates can then condense with the hydroxyl groups present on the glass surface, forming a covalent siloxane bond and releasing hydrochloric acid as a byproduct.[3]
-
Polymerization: Adjacent silanol molecules on the surface can also condense with each other, creating a cross-linked polysiloxane network that enhances the stability of the coating.
The choice of an anhydrous solvent for the reaction is critical to control the extent of silane polymerization in the solution before it reacts with the surface, aiming for a uniform monolayer.[4]
Safety First: Handling this compound
This compound is a corrosive compound that causes severe skin burns and eye damage.[5] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
| Hazard | Precautionary Measures |
| Corrosive | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles or a face shield.[6][7] |
| Inhalation Hazard | Work exclusively in a certified chemical fume hood to avoid inhaling vapors.[8][9] |
| Moisture Sensitive | Reacts with moisture to release hydrochloric acid. Keep the container tightly sealed and handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[10] |
| Spills | Neutralize small spills with an appropriate absorbent material (e.g., sodium bicarbonate or a commercial spill kit) and dispose of as hazardous waste. |
In case of exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Detailed Protocol for Glass Slide Functionalization
This protocol is designed to be a self-validating system, with integrated quality control steps to ensure consistent and reproducible surface modification.
Materials and Reagents
-
Glass microscope slides (high-quality, low-iron glass is recommended)[11]
-
This compound (≥95% purity)
-
Anhydrous toluene (or another suitable nonpolar solvent like heptane)[12][13]
-
Acetone (reagent grade)
-
Ethanol (95-100%)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass slide rack and staining jars
-
Nitrogen or argon gas line
-
Oven capable of maintaining 100-120°C
-
Desiccator
Experimental Workflow Diagram
Caption: Workflow for functionalizing glass slides.
Step-by-Step Procedure
Step 1: Rigorous Cleaning of Glass Slides (Crucial for a Uniform Surface)
-
Place the glass slides in a glass slide rack.
-
Immerse the slides in a freshly prepared Piranha solution for 10-15 minutes in a fume hood. CAUTION: Piranha solution is extremely corrosive and reactive. Always add the hydrogen peroxide to the sulfuric acid slowly. Never store Piranha solution in a sealed container.[10]
-
Carefully remove the slides and rinse them extensively with DI water.[10]
-
Finally, rinse with ethanol to aid in drying.
Step 2: Drying the Slides
-
Dry the cleaned slides thoroughly with a stream of nitrogen or argon gas.
-
For optimal results, further dry the slides in an oven at 100-120°C for at least 1 hour to remove any residual adsorbed water. Let the slides cool to room temperature in a desiccator before proceeding.
Step 3: Silanization Reaction
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a glass staining jar.[14] This should be done in a fume hood, and if possible, under a dry, inert atmosphere.[10]
-
Immerse the dry, clean slides in the silane solution for 5-10 minutes at room temperature.[15] Shorter incubation times are generally sufficient for chlorosilanes.
-
The reaction time can be optimized depending on the desired surface density.
Step 4: Post-Silanization Rinsing
-
Remove the slides from the silanization solution and rinse them sequentially with anhydrous toluene, acetone, and finally ethanol to remove any unreacted silane and byproducts.[16][17]
Step 5: Curing the Silane Layer
-
Place the rinsed slides in an oven at 100-120°C for 1 hour to cure the silane layer. This step promotes the formation of a stable, cross-linked surface.[14][18]
Step 6: Quality Control and Storage
-
After cooling, the slides should be visually inspected for any haze or imperfections.
-
A key quality control check is to measure the water contact angle. A successfully functionalized hydrophobic surface should exhibit a water contact angle greater than 90 degrees.[12]
-
Store the functionalized slides in a desiccator to protect the hydrophobic surface from atmospheric moisture and contaminants.
Applications in Microscopy
The hydrophobic surface created by this compound functionalization is beneficial for a range of microscopy applications:
| Application Area | Benefit of Hydrophobic Surface | Example |
| Single-Molecule Imaging (e.g., TIRF) | Reduces non-specific binding of fluorescently labeled proteins or nucleic acids to the glass surface, improving the signal-to-noise ratio.[19] | Observing the processive movement of motor proteins like kinesin on microtubules.[19] |
| Cell Adhesion and Spreading Assays | The hydrophobic surface can be micro-patterned with hydrophilic spots to create defined areas for cell attachment, allowing for the study of cell-cell and cell-surface interactions in a controlled manner.[10] | Creating arrays of single cells for high-throughput screening in drug discovery. |
| Microarray Technology | Provides a uniform, non-wetting background for spotting DNA, proteins, or small molecules, leading to consistent spot morphology and preventing cross-contamination between spots. | Fabrication of high-density protein microarrays for biomarker discovery. |
| Histology and Immunohistochemistry | In certain specialized applications, a hydrophobic surface can improve tissue adhesion and reduce background staining.[11][20] | Adhesion of challenging tissue types like brain tissue.[17] |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Water Contact Angle (<90°) | Incomplete silanization due to inactive reagent, insufficient cleaning, or wet solvent. | Ensure the this compound is fresh and has been stored properly. Use anhydrous solvents and thoroughly dry the glassware and slides. Re-clean the slides with Piranha solution. |
| Hazy or Uneven Coating | Polymerization of the silane in solution before surface reaction, often due to excessive water in the solvent. | Use fresh, high-purity anhydrous solvent. Consider performing the reaction under an inert atmosphere. Reduce the reaction time. |
| Poor Reproducibility | Variations in cleaning procedure, reaction time, temperature, or humidity. | Standardize all steps of the protocol. Monitor and control environmental conditions, especially humidity. |
Conclusion
The functionalization of glass slides with this compound is a powerful technique to create well-defined, hydrophobic surfaces for advanced microscopy. By understanding the underlying chemistry, adhering to strict safety protocols, and implementing a robust and validated procedure, researchers can achieve reproducible, high-quality surfaces that will enhance the reliability and resolution of their experimental data.
References
-
ResearchGate. (2016, May 25). Glass slide functionalization by trimethoxysilanes set-up? Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Clean glass slides are functionalized using a 2% silane solution,... Retrieved from [Link]
-
Linde Gas. (2017, January 20). SAFETY DATA SHEET Dichlorosilane. Retrieved from [Link]
-
BioMarq. (n.d.). SILANE COATED SLIDES. Retrieved from [Link]
-
Orsatec. (n.d.). Silanized slides for microscopy. Retrieved from [Link]
-
Praxair. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2022, June 29). Glass silanized surface protocol? Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). The effectiveness of different silane formulations to functionalize glass-based substrates. Retrieved from [Link]
-
The world under the microscope. (n.d.). Silanization of slides. Retrieved from [Link]
-
Mujawar, Z. H., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega. Retrieved from [Link]
-
Tuleu, C., et al. (n.d.). The Use of Glass Substrates with Bi-Functional Silanes for Designing Micropatterned Cell-Secreted Cytokine Immunoassays. PMC. Retrieved from [Link]
-
ResearchGate. (2016, June 5). How to coat glass slides using silane. Retrieved from [Link]
-
Kasprzak, A. A., et al. (2018). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. Analytical Biochemistry. Retrieved from [Link]
-
YouTube. (2023, May 14). How to Silanize Slides. Retrieved from [Link]
-
Gelest, Inc. (2014, November 24). DI-n-OCTYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 23). Three general questions in silanization of a glass surface. Retrieved from [Link]
-
PubChem. (n.d.). Silane, dichloromethyloctyl-. Retrieved from [Link]
-
ResearchGate. (2014, May 29). What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate? Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
ACS Publications. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of GC Stationary Phases using Dichloromethyl(octyl)silane
Introduction: The Role of Dichloromethyl(octyl)silane in Modern Gas Chromatography
In the realm of gas chromatography (GC), the stationary phase is the heart of the separation process, dictating the selectivity and efficiency of the analysis. The choice of stationary phase is critical for resolving complex mixtures, and chemically bonded phases on silica supports have become a cornerstone of modern GC.[1][2] These bonded phases offer high stability, a wide range of operating temperatures, and reproducible performance. Among the diverse array of functional groups used to modify silica surfaces, the octyl (C8) moiety provides a versatile, moderately non-polar stationary phase suitable for a broad spectrum of applications.[3][4]
This technical guide delves into the preparation of a robust C8 stationary phase for gas chromatography utilizing this compound. The use of a dichlorosilane reagent offers distinct advantages in creating a cross-linked, stable, and well-defined stationary phase. This document will provide a comprehensive overview of the underlying chemistry, a detailed step-by-step protocol for the synthesis and characterization of the stationary phase, and insights into its applications for researchers, scientists, and professionals in drug development.
The Chemistry of Stationary Phase Preparation: A Tale of Silanization and Surface Modification
The creation of a chemically bonded GC stationary phase is a multi-step process that transforms the hydrophilic surface of a silica support into a tailored hydrophobic surface. This transformation hinges on the principles of silanization chemistry.
The Silica Support: The Foundation of the Stationary Phase
The process begins with a high-purity silica support, typically in the form of porous particles or the inner wall of a fused silica capillary column.[1] The surface of silica is rich in silanol groups (Si-OH), which are the active sites for the chemical bonding of the stationary phase.[5] To ensure a uniform and reproducible surface for modification, the silica is often pre-treated or activated. This activation step typically involves an acid wash to remove any metal impurities and to maximize the number of available silanol groups.[6][7]
Silanization with this compound: Crafting the C8 Surface
The core of the stationary phase preparation is the silanization reaction, where this compound is covalently bonded to the silica surface. The dichlorosilane reagent is highly reactive, and its two chlorine atoms can react with the hydroxyl groups of the silanols.[8][9] This bifunctional nature allows for cross-linking between adjacent silane molecules, creating a more stable and durable stationary phase compared to monofunctional silanes.[10]
The reaction proceeds via a condensation mechanism, forming strong siloxane bonds (Si-O-Si) between the silane and the silica surface, as well as between adjacent silane molecules.[9][11] The methyl group on the silane provides a degree of steric hindrance, influencing the final surface coverage, while the octyl group imparts the desired non-polar characteristics to the stationary phase.[3][4]
End-capping: Taming the Residual Silanols
Even after the primary silanization reaction, some unreacted silanol groups will remain on the silica surface due to steric hindrance.[5][12][13] These residual silanols can lead to undesirable interactions with polar analytes, causing peak tailing and reduced column efficiency. To mitigate these effects, a process called "end-capping" is employed. This involves reacting the surface with a small, highly reactive silane, such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS), to cap the remaining silanol groups.[10][12][13]
Detailed Protocol for Preparing a this compound-based GC Stationary Phase
This protocol provides a step-by-step guide for the laboratory-scale preparation of a this compound-based stationary phase on a silica support.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Porous Silica Gel (for packed columns) or Fused Silica Capillary | High Purity, GC Grade | e.g., Sigma-Aldrich, Agilent |
| This compound | ≥95% | e.g., Gelest, Fluorochem |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Trimethylchlorosilane (TMCS) | ≥98% | Sigma-Aldrich |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
Experimental Workflow
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 3. quora.com [quora.com]
- 4. sepscience.com [sepscience.com]
- 5. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 6. CN104971705A - Preparation method of C18 reverse phase silica gel bonded stationary phase - Google Patents [patents.google.com]
- 7. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic Columns | Long-chain Octyl, Dodecyl and Octadecyl Functional Silanes [cfmats.com]
- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
Application Protocol: Chemical Vapor Deposition of Dichloromethyl(octyl)silane for Hydrophobic Surface Modification
Abstract & Scope
This document provides a comprehensive, field-tested protocol for the chemical vapor deposition (CVD) of Dichloromethyl(octyl)silane (C₉H₂₀Cl₂Si). This process is designed to create a covalently bonded, hydrophobic silane monolayer on hydroxyl-terminated substrates such as silicon wafers, glass, or other metal oxides. The resulting organosilane film significantly increases surface hydrophobicity, which is critical for applications in microfluidics, anti-fouling coatings, and moisture-sensitive electronic device fabrication. This guide details the underlying chemical principles, necessary safety precautions, a step-by-step experimental workflow, and methods for film characterization, offering researchers a robust framework for achieving reproducible, high-quality hydrophobic surfaces.
Scientific Principles & Rationale
Chemical vapor deposition is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[1] For organochlorosilanes like this compound, the process is fundamentally a surface reaction rather than a high-temperature decomposition.
Mechanism of Action: The primary mechanism involves the reaction between the chlorine atoms on the silane precursor and the surface hydroxyl (-OH) groups present on the substrate.[2] This reaction forms a stable, covalent silicon-oxygen (Si-O) bond, anchoring the silane molecule to the surface. The byproduct of this reaction is hydrogen chloride (HCl) gas, which is removed by the vacuum system.[3] The long octyl chain (C₈H₁₇) and the methyl group (-CH₃) are oriented away from the surface, creating a low-energy, non-polar interface that repels water, resulting in a hydrophobic character.
The choice of vapor deposition over liquid-phase deposition is deliberate. CVD offers superior reproducibility, cleaner interfaces by avoiding solvent contamination, and better control over forming a uniform monolayer, which is crucial for many advanced applications.[4][5][6]
Critical Safety & Handling Protocols
This compound is a corrosive and moisture-sensitive compound.[7][8] Its reaction with atmospheric moisture produces hydrochloric acid (HCl), which is toxic and corrosive.[3][9][10] Therefore, rigorous safety measures are not optional but essential for operator safety and experimental success.
-
Handling: All handling of the liquid precursor must be performed under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles at all times.
-
Ventilation: The CVD system must be housed in a well-ventilated fume hood. The exhaust from the vacuum pump must be properly scrubbed to neutralize HCl gas before release.
-
Spill & Waste: Spills should be neutralized with a suitable agent like sodium bicarbonate. All contaminated materials and excess precursor must be disposed of as hazardous waste according to institutional guidelines.
Experimental Setup & Materials
Core Equipment
-
CVD Reactor: A stainless steel or glass vacuum chamber equipped with ports for gas inlet, precursor delivery, vacuum pumping, and pressure monitoring.
-
Precursor Delivery System: A stainless steel bubbler or vessel to contain the liquid this compound. The vessel should be connected to the reactor via stainless steel tubing and a high-vacuum leak valve for precise vapor delivery.
-
Substrate Heater: A resistive or lamp-based heating stage capable of maintaining a stable temperature (up to 150°C).
-
Vacuum System: A rotary vane pump or a turbomolecular pump system capable of achieving a base pressure of <100 mTorr.
-
Pressure Gauges: A capacitance manometer for accurate pressure readings in the process range (10 mTorr - 10 Torr).
-
Mass Flow Controller (MFC): To regulate the flow of an inert carrier gas (e.g., Argon or Nitrogen).
Reagents & Consumables
-
Precursor: this compound (CAS No. 14799-93-0)[8]
-
Substrates: Silicon wafers with a native oxide layer, glass microscope slides, or other hydroxyl-terminated materials.
-
Carrier Gas: High-purity (99.999%) Argon or Nitrogen.
-
Cleaning Solvents: Acetone (reagent grade), Isopropanol (reagent grade), Deionized (DI) water (18.2 MΩ·cm).
-
Piranha Solution (for Si/glass): 7:3 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂). EXTREME CAUTION IS REQUIRED.
Detailed Experimental Protocols
Protocol 1: Substrate Cleaning & Hydroxylation
The generation of a high-density layer of surface hydroxyl groups is the most critical step for achieving a dense, uniform silane monolayer.
-
Initial Degreasing: Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each.[11]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Piranha Etch):
-
In a designated fume hood, prepare the Piranha solution by slowly adding the H₂O₂ to the H₂SO₄. Warning: This is a highly exothermic and dangerous reaction. Always add peroxide to acid.
-
Immerse the cleaned, dry substrates in the hot Piranha solution for 30-45 minutes. The solution will be self-heating.
-
Carefully remove the substrates and rinse extensively with DI water (at least 5-6 cycles).
-
-
Final Drying & Storage: Dry the substrates again with nitrogen and immediately transfer them to the CVD load-lock or reactor. If immediate use is not possible, store them in a vacuum desiccator. The surface is now highly activated and hydrophilic.[12]
Protocol 2: Chemical Vapor Deposition Workflow
The entire CVD process, from loading to unloading, must be performed with continuous attention to maintaining an inert, moisture-free environment.
Caption: CVD workflow for this compound deposition.
-
System Preparation: Ensure the precursor vessel contains sufficient this compound and is connected to the reactor.
-
Loading: Vent the reactor chamber with dry nitrogen and quickly load the activated substrates onto the heater stage.
-
Pump Down: Immediately close the chamber and pump down to a base pressure below 100 mTorr to remove atmospheric water and air.
-
Heating: Heat the substrate to the desired deposition temperature. A temperature between 50-120°C is generally sufficient to promote the surface reaction without causing thermal decomposition of the precursor.[1]
-
Precursor Introduction: Gently open the valve between the precursor vessel and the chamber. The vapor pressure of the silane will allow it to fill the chamber. This can be done under static vacuum or with a low flow of an inert carrier gas (e.g., 5-10 sccm Ar) passing through the precursor bubbler.
-
Deposition: Allow the substrates to remain exposed to the precursor vapor for 30-60 minutes.
-
Purge: Close the precursor valve and purge the chamber with dry nitrogen, then pump back down to base pressure. Repeat this cycle 3-5 times to ensure all unreacted precursor and HCl byproduct are removed.
-
Cool Down: Turn off the substrate heater and allow the substrates to cool to room temperature under vacuum.
-
Unloading: Vent the chamber with dry nitrogen and remove the coated substrates.
Process Parameters & Characterization
Table of Key Parameters
| Parameter | Recommended Range | Rationale & Expected Impact |
| Substrate Temperature | 50 - 120 °C | Provides thermal energy to overcome the activation barrier for the surface reaction. Temperatures too high may cause unwanted side reactions; too low may result in incomplete monolayer formation.[1] |
| Chamber Pressure | 100 mTorr - 5 Torr | Affects the mean free path and concentration of precursor molecules at the surface. Higher pressure increases precursor availability but may lead to gas-phase reactions. |
| Deposition Time | 30 - 90 minutes | Determines the extent of surface reaction. Longer times ensure complete monolayer formation, but excessive time offers no benefit once the surface is saturated. |
| Precursor Temperature | Room Temperature (20-25°C) | Controls the vapor pressure of the this compound. Gentle heating (30-40°C) can be used to increase vapor pressure if needed. |
| Substrate Cleanliness | High (Piranha Etched) | Maximizes the density of -OH reactive sites, which is essential for forming a dense, covalently bonded monolayer.[12] |
Recommended Film Characterization
Validation of the deposited film is crucial for confirming the success of the protocol.
-
Water Contact Angle (WCA) Goniometry: This is the primary and most rapid method to confirm hydrophobicity. An uncoated, activated silicon wafer will have a WCA < 10°. A successfully coated surface should exhibit a WCA > 100°.[2][5]
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information. The presence of Si, C, and O peaks and the absence of Cl will confirm the covalent attachment and purity of the film.[13][14]
-
Atomic Force Microscopy (AFM): Used to assess the surface morphology and roughness. A well-formed monolayer should result in a very smooth surface with low RMS roughness.
-
Ellipsometry: A non-destructive optical technique to measure the thickness of the deposited film, which should correspond to the length of the silane molecule for a complete monolayer.[4]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete monolayer formation.2. Poor substrate activation.3. Precursor degradation due to moisture. | 1. Increase deposition time or substrate temperature.2. Ensure rigorous substrate cleaning and activation.3. Handle precursor strictly under inert conditions. |
| Hazy or Particulate Film | 1. Gas-phase polymerization.2. Moisture contamination in the reactor. | 1. Lower the chamber pressure.2. Check for leaks in the system; ensure use of high-purity dry gas. |
| Poor Reproducibility | 1. Inconsistent substrate preparation.2. Fluctuations in process parameters. | 1. Standardize the cleaning protocol strictly.2. Calibrate MFCs, pressure gauges, and temperature controllers. |
Conclusion
This protocol outlines a robust and reliable method for the chemical vapor deposition of this compound to create highly hydrophobic surfaces. By carefully controlling substrate preparation, deposition parameters, and adhering to strict safety protocols, researchers can achieve high-quality, reproducible organosilane monolayers suitable for a wide range of scientific and industrial applications. The key to success lies in the meticulous exclusion of moisture throughout the process and the proper activation of the substrate surface.
References
-
Gelest, Inc. (n.d.). Chemical Vapor Deposition. Retrieved from [Link]
-
Johnson, B. I., Cushman, C. V., Lunt, B. M., Kaykhaii, M., & Linford, M. R. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers. Vacuum Technology & Coating. Retrieved from [Link]
-
Linde Gas. (2017). SAFETY DATA SHEET Dichlorosilane. Retrieved from [Link]
-
Jarek, R. L., & Thornberg, S. M. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits Determined with FT-ICR Mass Spectrometry. OSTI.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Silane, dichloromethyloctyl-. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]
-
Gelest, Inc. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
-
Fallah, B., Khodagholi, F., Vasaghi-Gharamaleki, B., & Towhidi, A. (2017). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. Scientific Reports, 7(1), 11463. Retrieved from [Link]
-
Duchet, J., Chabert, B., Sage, D., & Gérard, J. F. (1996). Grafting characterization of thin organosilane films on silica substrate. AIP Conference Proceedings, 354, 259–266. Retrieved from [Link]
-
van den Driesche, S., & Pu, H. (2011). Organosilane deposition for microfluidic applications. Journal of Micromechanics and Microengineering, 21(8), 087001. Retrieved from [Link]
-
van der Velden, M. J., et al. (2017). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. Scientific Reports, 7, 11463. Retrieved from [Link]
-
van der Marel, C., et al. (2017). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. Didar Lab. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis and Properties of Octyl Methyl Dichlorosilane. Retrieved from [Link]
-
Gelest, Inc. (2014). DI-n-OCTYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
van der Marel, C., et al. (2017). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. PubMed. Retrieved from [Link]
-
Castejón, N., et al. (2014). Organosilane-functionalization of nanostructured indium tin oxide films. Nanoscale Research Letters, 9(1), 478. Retrieved from [Link]
-
Crick, C. R. (2013). The Chemistry and CVD of Hydrophobic Surfaces. UCL Discovery. Retrieved from [Link]
-
Van der Marel, C., et al. (2017). An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. ResearchGate. Retrieved from [Link]
-
van Schooten, K. J., et al. (2015). Two-silane chemical vapor deposition treatment of polymer (nylon) and oxide surfaces that yields hydrophobic (and superhydrophobic), abrasion-resistant thin films. Journal of Vacuum Science & Technology A, 33(2), 021510. Retrieved from [Link]
-
BYU ScholarsArchive. (2010). Chemical Vapor Deposition of Silanes and Patterning on Silicon. Retrieved from [Link]
-
Cheméo. (n.d.). Silane, dichloromethyl- (CAS 75-54-7). Retrieved from [Link]
-
van der Marel, C., et al. (1995). Characterization of films of organofunctional silanes by TOFSIMS and XPS. Surface and Interface Analysis, 23(1), 38-48. Retrieved from [Link]
-
Hwang, G. S., et al. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. Physical Chemistry Chemical Physics, 20(44), 28096-28104. Retrieved from [Link]
-
ResearchGate. (n.d.). Lowering silane thickness?. Retrieved from [Link]
- Google Patents. (n.d.). Process for chemical vapor deposition of silicon nitride.
-
ACS Publications. (n.d.). Modeling of Chemical Vapor Deposition of Silane for Silicon Production in a Spouted Bed via Discrete Element Method Coupled with Eulerian Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Hot-Wire Chemical Vapor Deposition of Silicon from Silane: Effect of Process Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the chemical reaction between dichlorosilane and ammonia during silicon nitride film deposition. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]
-
Gomes, A. C. S., et al. (2016). Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. Procedia Engineering, 168, 1438-1441. Retrieved from [Link]
Sources
- 1. Chemical Vapor Deposition - Gelest, Inc. [gelest.com]
- 2. Sci-Hub. Grafting characterization of thin organosilane films on silica substrate / AIP Conference Proceedings, 1996 [sci-hub.sg]
- 3. osti.gov [osti.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. didarlab.ca [didarlab.ca]
- 6. An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. gelest.com [gelest.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Organosilane-functionalization of nanostructured indium tin oxide films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing polymerization of Dichloromethyl(octyl)silane during storage
Topic: Prevention of Hydrolysis-Driven Polymerization during Storage
CAS: 14799-93-0 | Formula:
👨🔬 Welcome to the Stability Center
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Personnel & Lab Managers
You are likely here because your Dichloromethyl(octyl)silane has turned cloudy, viscous, or the bottle cap is seized. This molecule is a dichlorosilane , meaning it possesses two hydrolyzable chlorine atoms. Unlike stable organic compounds, it is "alive" in the presence of moisture.
The Golden Rule: If you can smell acid, the polymerization has already begun.
This guide is not just a list of steps; it is a system designed to maintain the integrity of your silane monolayer reagents.
🔬 Module 1: The Failure Mechanism (Why it Gels)
To prevent failure, you must understand the enemy: Ambient Humidity . this compound does not polymerize spontaneously; it requires water to trigger the "suicide pact" of the molecule.
The Chemistry of Degradation
-
Hydrolysis (The Trigger): Moisture attacks the Si-Cl bond. This releases Hydrogen Chloride (HCl) gas and forms a Silanol (Si-OH).
-
Condensation (The Chain Reaction): The newly formed Silanol is unstable. It attacks a neighboring Si-Cl or Si-OH group, forming a Siloxane bond (Si-O-Si).
-
Polymerization (The Result): Because this molecule is bi-functional (two Cl groups), it forms long linear chains and cyclic rings. The liquid becomes viscous (oligomers) and eventually turns into a rubbery gel or gum.
Visualization: The Cascade to Failure
The following diagram illustrates how a microscopic leak leads to macroscopic failure.
Figure 1: The degradation pathway.[2] Note that HCl release creates positive pressure, often masking the ingress of further moisture until the container is opened.
🛡️ Module 2: The "Zero-Moisture" Storage Protocol
Standard "tightly capped" storage is insufficient for chlorosilanes. You must use an active exclusion system.
The Container Ecosystem
| Component | Recommendation | The "Why" (Causality) |
| Primary Vessel | Borosilicate Glass or Teflon (PFA/FEP) | Standard glass is acceptable. Plastics like PE/PP allow slow moisture diffusion over months. |
| The Cap/Septum | PTFE-Lined only | CRITICAL: Chlorosilanes dissolve standard silicone rubber septa. The dissolved rubber contaminates your reaction, and the compromised septum allows air in. |
| Outer Secondary | Desiccator with Drierite/Silica | Provides a "moisture buffer" zone. If the primary seal fails, the desiccant buys you time. |
The Inert Gas Blanket (The Standard)
Never store the bottle with "headspace air." You must backfill with dry Nitrogen (
The Protocol:
-
Purge: Before closing the bottle, direct a gentle stream of dry inert gas into the headspace for 10-15 seconds.
-
Seal: Cap immediately while the gas is flowing (creating a slight positive pressure).
-
Tape: Wrap the cap junction with Parafilm or electrical tape. Note: This is for physical security, not moisture proofing. The liner does the work.
Cold Storage? Proceed with Caution
-
Recommended: Room Temperature (
) is usually preferred for frequent use. -
Refrigeration (
): Slows hydrolysis but increases risk .
🔧 Module 3: Troubleshooting & FAQs
Q1: The liquid in my bottle is cloudy/hazy. Can I filter it?
-
Diagnosis: Cloudiness indicates the formation of insoluble polysiloxane oligomers (dimers/trimers).
-
Verdict: Discard.
-
Reasoning: While filtration removes the solids, the remaining liquid now contains dissolved HCl and has an unknown stoichiometry. Your monolayer density will be inconsistent.
Q2: The cap is stuck and won't unscrew. Should I use a wrench?
-
Danger: 🛑 STOP.
-
Mechanism: Hydrolysis released HCl, which corroded the threads, or siloxane gum "glued" the cap.
-
Action: Do not force it. The bottle is pressurized with HCl and may shatter. Dispose of the entire vessel as hazardous waste.
Q3: I see white "smoke" when I open the bottle.
-
Observation: This is not smoke; it is HCl gas reacting with moist air to form hydrochloric acid mist.
-
Status: The reagent is still active (good), but it indicates your lab humidity is too high. Work in a fume hood immediately.
Q4: Can I use a plastic syringe to transfer it?
-
Yes, but:
-
Use Polypropylene (PP) syringes (good resistance).
-
Use Stainless Steel needles.
-
Avoid: Rubber plunger tips (black rubber) can swell. Use "all-plastic" syringes or those with PTFE-tipped plungers if handling for >1 minute.
-
📊 Module 4: Data & Compatibility Reference
Physical Properties (CAS 14799-93-0)
| Property | Value | Relevance |
| Molecular Weight | 227.25 g/mol | Calculation of molar equivalents.[5] |
| Boiling Point | High boiling point means it is not volatile; difficult to remove by simple evaporation. | |
| Density | 0.97 g/mL | Essential for volumetric dispensing. |
| Functionality | Bifunctional ( | Forms linear chains (oils) rather than 3D resins. |
Material Resistance Guide
| Material | Compatibility | Notes |
| Glass (Borosilicate) | ✅ Excellent | Ideal storage. |
| Teflon (PTFE/PFA) | ✅ Excellent | Ideal for tubing/seals. |
| Viton (FKM) | ⚠️ Fair/Good | Acceptable for short-term O-rings. |
| Silicone Rubber | ❌ FAIL | Swells and degrades rapidly. |
| Nitrile (Buna-N) | ❌ FAIL | Hardens and cracks. |
| Stainless Steel (316) | ⚠️ Conditional | HCl causes pitting over time. Rinse immediately.[6] |
🧬 Experimental Workflow: The "Schlenk" Transfer
For maximum longevity, never open the cap. Use septum techniques.
Figure 2: Positive pressure transfer prevents ambient air from entering the bottle to replace the withdrawn liquid volume.
📚 References & Grounding
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[7] (Detailed hydrolysis mechanisms and storage stability data for organosilanes).
-
PubChem. this compound (CAS 14799-93-0) Compound Summary.[1] (Physical properties and safety data).
-
Arkles, B. Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778. (Foundational text on silane reactivity and hydrolysis kinetics).
-
Sigma-Aldrich (Merck). Handling and Storage of Organochlorosilanes. (Technical bulletin on preventing HCl buildup).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hydrophobe.org [hydrophobe.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichloromethyl-n-octylsilane | CAS 14799-93-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Regeneration of Dichloromethyl(octyl)silane Functionalized Columns
Status: Operational | Ticket: #C8-REGEN-001 | Technician: Senior Application Scientist[1]
Core Chemistry & Application Scope
What is this column? Columns functionalized with Dichloromethyl(octyl)silane (CAS 14799-93-0) are C8 (Octyl) Reversed-Phase (RP) columns.[1] The "dichloro" functionality allows the silane to bond to the silica surface via two siloxane bonds (bidentate attachment) or form a cross-linked polymeric layer, depending on the bonding protocol used during manufacturing.
Why it matters for regeneration:
Unlike C18 phases, C8 phases are less hydrophobic.[1] However, the "dichloromethyl" bonding chemistry provides steric protection to the silica surface. Regeneration protocols must be aggressive enough to strip contaminants but gentle enough to preserve the siloxane linkages (
Operating Limits (Standard Silica-Based C8):
-
pH Range: 2.0 – 8.0 (Unless specifically end-capped for high pH).[1]
-
Max Temp: 60°C (Recommended <45°C for long life).[1]
-
Pressure: Consult specific hardware limits (typically 400 bar for HPLC, 1000+ bar for UHPLC).
Diagnostic Phase: Do You Need Regeneration?
Before initiating a regeneration cycle, verify that the issue is column fouling rather than system failure or irreversible column death (phase collapse/hydrolysis).
| Symptom | Probable Cause | Action Required |
| High Backpressure | Particulates on inlet frit or bed collapse.[1][2] | Reverse Flush (See Section 3).[1] If pressure remains, the frit is plugged. |
| Split Peaks / Doublets | Inlet bed void or partially clogged frit.[1] | Regenerate. If it persists, the column bed is physically damaged (voided). |
| Broad Tailing Peaks | Chemical adsorption (Silanol interaction) or metal contamination.[1] | Acid Wash (0.1% TFA) or Regeneration.[1][3] |
| Ghost Peaks | Late eluting contaminants from previous injections.[1] | Gradient Flush (Standard Regeneration). |
| Retention Time Shift | Phase hydrolysis (Stripped ligand) or "Phase Dewetting".[1] | Re-equilibrate. If retention drops permanently, the column is dead. |
Standard Regeneration Protocol (The Solvent Flush)
Objective: Remove hydrophobic contaminants (lipids, oils, late-eluters) that standard mobile phases cannot elute.[1]
The Golden Rule of Miscibility: Never switch directly from an aqueous buffer to a non-polar solvent (like Hexane). You must use a "bridge solvent" (Isopropanol or Methanol) to prevent salt precipitation inside the pores.
Workflow Diagram (Visualization)
The following diagram illustrates the solvent polarity gradient required for safe regeneration.
Caption: Logical flow for C8 column regeneration. "CV" denotes Column Volume.[1][4][5] Ensure miscibility at every transition.
Step-by-Step Procedure
Flow Rate: Set to 0.5 mL/min (for standard 4.6mm ID columns) to avoid over-pressuring the system with viscous solvents like Isopropanol (IPA).
-
Disconnect: Remove the column from the detector (MS/UV) to prevent fouling the flow cell. Direct effluent to waste.[1][6]
-
Water Flush: Flush with 20 Column Volumes (CV) of HPLC-grade water (no buffers).
-
Why? Removes buffer salts that would precipitate in organic solvents.[1]
-
-
Organic Bridge: Flush with 20 CV of 100% Methanol (MeOH) or Acetonitrile (MeCN).
-
The "Scrub": Flush with 10 CV of Isopropanol (IPA).
-
Return: Flush with 20 CV of 100% MeOH or MeCN.
-
Re-equilibrate: Return to initial mobile phase conditions for 30 minutes.
Table 1: Column Volume (CV) Estimates
| Column Dimensions (mm) | Estimated Void Volume (mL) | 20 CV Flush Volume (mL) |
|---|---|---|
| 50 x 2.1 | 0.11 | ~ 2.5 mL |
| 100 x 2.1 | 0.23 | ~ 5.0 mL |
| 150 x 4.6 | 1.60 | ~ 32 mL |
| 250 x 4.6 | 2.90 | ~ 60 mL |[1]
Advanced Troubleshooting: Specific Contaminants
Scenario A: Protein Fouling
Proteins adsorb irreversibly to silica and the C8 ligand, causing high backpressure and efficiency loss. Standard organic solvents often denature proteins, making them stick harder.[1]
Protocol:
-
Solubilize: Flush with 20 CV of 0.1% Trifluoroacetic Acid (TFA) in Water/MeCN (50:50) .
-
Alternative (Enzymatic): For severe fouling, inject multiple aliquots of 6M Guanidine HCl or Urea (Note: This is risky for phase stability; ensure thorough rinsing immediately after).[1]
Scenario B: Metal Contamination
If peaks are tailing significantly (especially chelating compounds), metal ions may be trapped on the silica surface.[1]
Protocol:
-
Flush with 10 CV of 50 mM EDTA (pH 6) .
-
Rinse with 20 CV of Water immediately to remove EDTA.[1]
Frequently Asked Questions (FAQs)
Q1: Can I backflush my this compound column? A: Generally, Yes , provided the particle size is >1.8 µm.[1] Most standard HPLC columns (3 µm, 5 µm) have identical frits at the inlet and outlet.[1] Backflushing (reversing flow) is the most effective way to remove particulates clogging the inlet frit.
-
Exception: Do not backflush UHPLC columns (<1.8 µm) or columns with specific "uni-directional" warnings on the label, as the outlet frit porosity may differ.
Q2: I used Hexane, and now my pressure is fluctuating wildly. Why? A: You likely have an immiscibility issue.[1] Hexane and Water (or Methanol/Water mixtures) do not mix.[1] This creates an emulsion in the pores, causing pressure spikes.
-
Fix: Flush with Isopropanol (IPA) for 30-40 minutes. IPA is the "universal adapter" solvent—miscible with both Hexane and Water.
Q3: How do I store this column after regeneration? A: Never store in water or phosphate buffers (microbial growth and hydrolysis risk).[1]
-
Short Term (Days): Mobile phase (if no buffer).
-
Long Term: 100% Acetonitrile or Methanol (or 90/10 Organic/Water).[1][7] Ensure the column is tightly capped to prevent the bed from drying out.
References
-
Agilent Technologies. (2025). LC Column Cleaning and Regeneration Procedures.[1][2][5][6][7][10][11] Retrieved from [Link]
-
Waters Corporation. (2024).[1] Reversed-Phase HPLC Column Regeneration Protocols.[1][6][11] Retrieved from [Link][1]
-
Phenomenex. (2023).[1] HPLC Troubleshooting Guide: High Backpressure and Split Peaks. Retrieved from [Link]
-
PubChem. (2025).[1] this compound Compound Summary (CAS 14799-93-0).[1][12][13] Retrieved from [Link][1]
-
Majors, R. E. (2003).[1] The Cleaning and Regeneration of Reversed-Phase HPLC Columns.[3][6][11][14][15] LCGC North America.[1] Retrieved from [Link]
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- 4. glsciencesinc.com [glsciencesinc.com]
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- 6. chromtech.com [chromtech.com]
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Validation & Comparative
Characterization techniques for validating Dichloromethyl(octyl)silane surface modification
An In-Depth Technical Guide to Validating Dichloromethyl(octyl)silane Surface Modification
A Senior Application Scientist's Comparative Guide for Researchers
The functionalization of surfaces using organosilanes is a cornerstone of modern materials science, critical in fields ranging from chromatography and microfluidics to drug delivery and biosensor development. This compound (DCMOS) is a frequently employed reagent for creating hydrophobic, well-defined self-assembled monolayers (SAMs) on hydroxyl-bearing substrates like silica, glass, and metal oxides. The dichloro- functionality offers a reactive pathway to form robust siloxane bonds with the surface.
The Imperative of a Multi-Technique Approach
No single characterization technique can provide a complete picture of a modified surface. A robust validation strategy relies on the convergence of data from multiple orthogonal techniques. Each method interrogates a different property of the surface—be it elemental composition, wettability, topography, or layer thickness. By combining these analyses, we build a comprehensive and trustworthy understanding of the SAM's quality.
The logical workflow for validating a DCMOS modification should be systematic, moving from confirmation of chemical presence to an assessment of surface properties and morphology.
Caption: Workflow for DCMOS modification and validation.
Core Characterization Techniques: A Comparative Analysis
The validation of a DCMOS monolayer is primarily accomplished through a suite of four key techniques. Understanding their principles, strengths, and limitations is crucial for interpreting the results accurately.
| Technique | Primary Information Obtained | Strengths | Limitations | Destructive? |
| Contact Angle Goniometry | Surface wettability, hydrophobicity, surface energy. | Simple, rapid, highly sensitive to the outermost surface chemistry.[1] | Provides no direct chemical or structural information; sensitive to contamination. | No |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states (e.g., Si-O-Si).[2][3] | Quantitative elemental analysis, chemical state information, high surface sensitivity. | Requires high vacuum, can be slow, may induce X-ray damage to some samples. | No (but requires vacuum) |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, presence of aggregates or pinhole defects.[4][5] | Nanometer-scale lateral and sub-nanometer vertical resolution. | Small scan area may not be representative of the entire surface; tip can damage soft layers. | Potentially, if not operated correctly. |
| Spectroscopic Ellipsometry | Film thickness, refractive index.[6][7] | Non-destructive, highly accurate for thin film thickness, can be performed in ambient conditions. | Requires a model to fit data; assumes a smooth, uniform layer.[6] | No |
Contact Angle Goniometry: The First Line of Inquiry
Expertise & Causality: The primary purpose of modifying a surface with DCMOS is to impart a hydrophobic character via the array of terminal octyl groups. Contact angle goniometry is the most direct and rapid method to assess this change in surface energy.[1] An untreated, hydroxyl-rich silica surface is hydrophilic, exhibiting a low water contact angle (<20°). A successful DCMOS monolayer will present a dense layer of hydrocarbon chains to the environment, causing water to bead up, resulting in a high contact angle (typically >100°). This dramatic shift is a primary indicator of successful modification.
Experimental Protocol: Static Contact Angle Measurement
-
Sample Preparation: Place the modified substrate and an unmodified control substrate on the goniometer stage. Ensure the surfaces are clean and free of dust.
-
Droplet Deposition: Using a precision syringe, gently dispense a single droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Imaging: An integrated camera captures the profile of the droplet at the liquid-solid interface.
-
Analysis: Software analyzes the droplet shape and calculates the angle formed between the substrate surface and the tangent of the droplet at the three-phase boundary.[1]
-
Data Collection: Measure the contact angle at a minimum of three different locations on each sample to ensure uniformity and calculate the average and standard deviation.
Interpreting the Data
| Surface | Expected Water Contact Angle | Interpretation |
| Unmodified SiO₂ | < 20° | Hydrophilic, high surface energy. |
| DCMOS-Modified SiO₂ | 100° - 110° | Hydrophobic, low surface energy, indicative of a dense octyl monolayer.[8] |
| Poorly Modified SiO₂ | 40° - 80° | Incomplete monolayer, disordered chains, or contamination. |
X-ray Photoelectron Spectroscopy (XPS): Definitive Chemical Evidence
Expertise & Causality: While contact angle suggests a change in surface chemistry, XPS provides definitive, quantitative proof of the DCMOS layer's presence and bonding.[3] By irradiating the surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, we can determine the elemental composition and the chemical state of those elements. For DCMOS on silica, we expect to see a significant increase in the carbon signal and a corresponding attenuation of the substrate signals (Si, O). High-resolution scans of the Si 2p, C 1s, and O 1s peaks provide insight into the chemical bonding environment.[2]
Experimental Protocol: XPS Analysis
-
Sample Introduction: Mount the modified and control substrates on the sample holder and introduce them into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Perform a low-resolution survey scan (0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, and Si 2p.
-
Data Analysis:
-
Composition: Calculate the atomic percentages from the survey scan. A successful modification will show a C/Si atomic ratio significantly higher than the adventitious carbon on the control.
-
Chemical State: Deconvolute the high-resolution Si 2p peak. The appearance of a component corresponding to the O-Si-(C) environment of the silane, shifted from the primary SiO₂ substrate peak, confirms covalent attachment.
-
Sources
- 1. ossila.com [ossila.com]
- 2. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Comparative Assessment of Dichloromethyl(octyl)silane Coatings: Hydrophobicity Verification via Contact Angle Goniometry
Executive Summary & Technical Context
Dichloromethyl(octyl)silane (C8-DMOS) represents a critical balance in surface chemistry, bridging the gap between the highly stable but difficult-to-process Octadecyltrichlorosilane (C18-OTS) and the labile Trimethylchlorosilane (C1-TMCS).
In drug development and microfluidics, surface passivation is essential to prevent protein adsorption and ensure complete sample recovery. While C18 silanes offer maximum hydrophobicity, they are prone to vertical polymerization, creating "cloudy" heterogeneous coatings. C8-DMOS, being difunctional (two chlorine leaving groups), forms linear siloxane chains rather than a 3D cross-linked network. This chemistry significantly reduces the risk of particle aggregation, yielding smoother monolayers ideal for optical detection systems, albeit with slightly lower hydrophobicity than C18 variants.
This guide provides a rigorous framework for verifying C8-DMOS coating quality using Contact Angle Goniometry (CAG), establishing acceptance criteria based on comparative performance data.
Comparative Landscape: C8-DMOS vs. Alternatives
The following table contrasts C8-DMOS with industry-standard alternatives. Note that while Fluorosilanes offer the highest angles, they are increasingly restricted due to PFAS-related environmental regulations.
| Feature | This compound (C8-DMOS) | Octadecyltrichlorosilane (C18-OTS) | Perfluorodecyltrichlorosilane (FDTS) | Trimethylchlorosilane (TMCS/HMDS) |
| Chemistry | Difunctional (Linear chains) | Trifunctional (3D Network) | Trifunctional (Fluorinated) | Monofunctional (Capping) |
| Target Contact Angle ( | 100° – 109° | 110° – 115° | 115° – 120°+ | 85° – 95° |
| Hysteresis ( | Low (< 10°) | Moderate (10-15°) | Very Low (< 5°) | High (> 15°) |
| Coating Homogeneity | High (Self-terminating growth) | Low (Prone to island growth) | High | Moderate |
| Process Sensitivity | Moderate (Tolerates some humidity) | Extreme (Requires <30% RH) | Moderate | Low |
| Primary Failure Mode | Incomplete coverage (Pinholes) | Bulk polymerization (Haze) | Delamination | Hydrolytic instability |
Key Insight: C8-DMOS is the preferred choice when optical clarity and reproducibility outweigh the need for extreme (>110°) hydrophobicity.
The Mechanism of Silanization
Understanding the reaction pathway is vital for troubleshooting low contact angles. The process involves hydrolysis of the Si-Cl bonds followed by condensation with surface hydroxyls.[1]
Figure 1: The reaction pathway of this compound. Note that unlike trichlorosilanes, the methyl group in DMOS acts as a spacer, preventing vertical cross-linking.
Experimental Protocol: Verification via Goniometry
To validate the coating, a simple static angle measurement is insufficient.[2][3] You must measure Contact Angle Hysteresis (CAH) to distinguish between a "sticky" hydrophobic surface (Wenzel state) and a true "slippery" barrier (Cassie-Baxter state).
Phase 1: Sample Preparation (Critical Pre-requisite)
-
Cleaning: Substrates must be Piranha-cleaned (
3:1) or Oxygen Plasma treated (100W, 60s) to regenerate surface hydroxyls (-OH). Without -OH groups, C8-DMOS cannot bond. -
Deposition: Vapor phase deposition is recommended over liquid phase to avoid polymerization aggregates.
-
Protocol: Place substrates in a vacuum desiccator with 50 µL of C8-DMOS in a distinct vial. Pump down to <10 mbar. Leave for 1-2 hours. Bake at 110°C for 30 mins.
-
Phase 2: Goniometry Workflow
Equipment: Ramé-Hart, Krüss, or equivalent goniometer with automated dispensing.
-
Probe Liquid: Use HPLC-grade Deionized Water (18.2 MΩ·cm). Surface tension
mN/m. -
Static Measurement (
): -
Dynamic Measurement (Hysteresis):
-
Advancing Angle (
): Slowly add volume to the drop (rate: 0.5 µL/s). Measure the angle as the wetting line just begins to move outward. -
Receding Angle (
): Slowly withdraw volume. Measure the angle as the wetting line begins to retract. -
Calculation: CAH =
.
-
Phase 3: Data Interpretation Logic
Figure 2: Decision matrix for quality control of C8-DMOS coatings.
Troubleshooting & Failure Analysis
If your C8-DMOS coating fails the criteria above (>100° static, <10° hysteresis), consult the following causality table:
| Symptom | Measured Data | Root Cause | Corrective Action |
| Low Hydrophobicity | Insufficient surface activation (lack of -OH sites). | Re-clean with Oxygen Plasma or Piranha solution immediately before coating. | |
| High Hysteresis | Surface roughness or "islanding" (incomplete monolayer). | Increase deposition time; ensure anhydrous conditions during deposition. | |
| Cloudy Film | Visual Haze | Bulk polymerization (excess humidity). | Switch from liquid phase to vapor phase deposition. Reduce humidity <30%. |
| Rapid Degradation | Hydrolysis of bonds (pH instability). | C8-DMOS is less stable than C18. Ensure storage in dry environment or switch to C18 if pH > 9 exposure is expected. |
References
-
Arkles, B. (2006).[4] Hydrophobicity, Hydrophilicity and Silanes.[4][6] Gelest, Inc.[4][7][8] Technical Brochure. [Link] (Source: Gelest Technical Library)
-
Biolin Scientific. (2021). Analysis of surfaces with contact angle hysteresis. [Link]
-
Hunter, R. et al. (2022). Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity. ACS Omega. [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? (Analogous comparison of alkyl chain hydrophobicity). [Link]
-
Tang, S.Y. et al. (2025).[9] Enhanced efficiency of superhydrophobic coatings: A comparative analysis between dip and spray techniques using octadecyltrichlorosilane. Journal of the Taiwan Institute of Chemical Engineers.[9] [Link]
Sources
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. biolinscientific.com [biolinscientific.com]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Covalent Bonding of Dichloromethyl(octyl)silane to Substrates
<_ _
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the robust and reliable attachment of functional coatings is paramount. Dichloromethyl(octyl)silane (DCMOS) has emerged as a significant agent for creating hydrophobic surfaces on various substrates, crucial for applications ranging from biocompatible materials to microfluidics. This guide provides an in-depth, technically-grounded comparison of methodologies to validate the covalent bonding of DCMOS, ensuring the integrity and performance of your surface modifications.
The Mechanism: Anchoring DCMOS to Surfaces
The efficacy of DCMOS as a surface modifying agent hinges on its ability to form stable, covalent siloxane (Si-O-Si) bonds with hydroxyl (-OH) groups present on the substrate surface. The process is a two-step hydrolysis and condensation reaction.[1]
-
Hydrolysis: The two chlorine atoms on the silicon atom of DCMOS are highly reactive towards water. In the presence of trace amounts of water on the substrate surface or in the reaction solvent, these chlorine atoms are rapidly replaced by hydroxyl groups, forming a silanediol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[1][2]
-
Condensation: The newly formed silanol groups (-Si-OH) on the DCMOS molecule then react with the hydroxyl groups on the substrate (e.g., silica, glass) to form a covalent Si-O-Si bond, anchoring the octyl chain to the surface.[3] Additionally, adjacent hydrolyzed DCMOS molecules can undergo self-condensation, forming a cross-linked polysiloxane network on the surface.[4]
This covalent linkage is significantly more stable than physisorption, providing a durable hydrophobic layer. The long octyl chain then orients away from the surface, creating a low-energy, water-repellent interface.[5]
Caption: Covalent bonding mechanism of DCMOS.
Experimental Validation: A Multi-faceted Approach
Confirming the successful covalent attachment of DCMOS requires a suite of complementary analytical techniques. No single method provides a complete picture; therefore, a combination of surface-sensitive techniques is essential for robust validation.
Experimental Workflow for DCMOS Silanization
A successful and reproducible silanization protocol is the foundation for any valid characterization.
Caption: A typical workflow for DCMOS silanization.
Detailed Protocol: Silanization of Glass Substrates [6]
-
Substrate Cleaning: Immerse glass slides in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinsing: Thoroughly rinse the slides with deionized water and then with ethanol.[6]
-
Drying: Dry the slides under a stream of inert gas (e.g., nitrogen) or in an oven at 110°C for at least one hour.[6]
-
Silanization: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene in a sealed container under an inert atmosphere (e.g., in a glove box or desiccator).[6][7] Immerse the cleaned and dried slides in the silane solution for 2-24 hours at room temperature.[8]
-
Post-Silanization Rinsing: Remove the slides from the silane solution and rinse them sequentially with fresh toluene and then ethanol to remove any non-covalently bound silane.[6]
-
Curing: Cure the slides in an oven at 110-120°C for 30-60 minutes to drive the condensation reaction and form stable siloxane bonds.[6]
Characterization Techniques for Covalent Bond Validation
The following techniques provide critical data to confirm the formation of a DCMOS monolayer and its covalent attachment.
Contact Angle Goniometry
This is a fundamental and rapid technique to assess the change in surface energy upon silanization. A significant increase in the water contact angle indicates a successful hydrophobic modification.[9]
-
Principle: A goniometer measures the angle at the three-phase contact point of a liquid droplet on a solid surface.[10] A high contact angle (>90°) signifies a hydrophobic surface, which is expected after successful DCMOS coating.
-
Experimental Data:
| Substrate | Treatment | Water Contact Angle (°) | Reference |
| Glass | Uncoated | < 20 | [11] |
| Glass | DCMOS Coated | > 100 | [11] |
| Silicon Wafer | Uncoated | ~30-40 | |
| Silicon Wafer | DCMOS Coated | > 100 |
-
Interpretation: While a high contact angle confirms hydrophobicity, it does not directly prove covalent bonding. Physisorbed silane can also create a hydrophobic surface. Therefore, contact angle measurements should be performed before and after a rigorous solvent wash (e.g., sonication in toluene) to ensure the stability of the coating. A stable contact angle post-washing is a strong indicator of covalent attachment.[12]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information, offering direct evidence of the silane layer.[13][14]
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.[15][16]
-
Key Indicators of Covalent Bonding:
-
Presence of Si 2p and C 1s peaks: Confirms the presence of the silane on the substrate surface.[17]
-
High-resolution Si 2p spectrum: The binding energy of the Si 2p peak can distinguish between Si-C bonds in the silane and Si-O bonds with the substrate. A shift to higher binding energy is indicative of Si-O-substrate bond formation.
-
Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons, the thickness and uniformity of the silane layer can be estimated.[18][19] A uniform monolayer thickness is consistent with a well-formed self-assembled monolayer (SAM).[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the chemical bonds present on the surface, providing evidence of the silanization reaction.[20][21]
-
Principle: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecules.[22]
-
Expected Spectral Changes:
-
Appearance of C-H stretching peaks: Around 2850-2960 cm⁻¹ from the octyl chain of DCMOS.
-
Appearance of Si-O-Si stretching peaks: A broad peak around 1000-1100 cm⁻¹ indicates the formation of the siloxane network.
-
Decrease in broad -OH peak: A reduction in the intensity of the broad hydroxyl peak (around 3200-3600 cm⁻¹) from the substrate surface suggests consumption of these groups during the condensation reaction.
-
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the silane layer's morphology and uniformity.[23][24][25]
-
Principle: A sharp tip at the end of a cantilever scans the sample surface, and the deflection of the cantilever is used to create a 3D image of the surface topography.[25]
-
Insights from AFM:
-
Surface Roughness: A successful silanization should result in a smooth, uniform monolayer.[26] An increase in roughness might indicate the formation of aggregates or a non-uniform coating.[27]
-
Phase Imaging: Can provide information about the homogeneity of the surface, distinguishing between the silanized and unsilanized areas.
-
Ellipsometry
This optical technique is highly sensitive for measuring the thickness of thin films with sub-nanometer resolution.[28][29][30][31]
-
Principle: Ellipsometry measures the change in polarization of light upon reflection from a surface. This change is dependent on the thickness and refractive index of any thin films present.[32]
-
Application: It can accurately determine the thickness of the DCMOS layer. A thickness consistent with a single molecule's length (~1-2 nm for an octyl chain) supports the formation of a monolayer.
Comparison with Alternative Silanization Agents
DCMOS is part of a broader class of silane coupling agents.[33][34] Its performance can be compared to other commonly used silanes.
| Silane Agent | Reactive Groups | Key Features & Comparison with DCMOS |
| This compound (DCMOS) | Two -Cl | Forms cross-linked structures due to two reactive sites, leading to a potentially more stable layer. The methyl group can provide some steric hindrance, influencing packing density. |
| Trichloro(octyl)silane (TCOS) | Three -Cl | Three reactive sites allow for a more extensively cross-linked and potentially more robust network than DCMOS. However, it is also more prone to polymerization in solution before surface attachment. |
| (3-Aminopropyl)triethoxysilane (APTES) | Three -OEt, One -NH2 | Creates a hydrophilic surface with amine functional groups available for further chemical modification. The ethoxy groups are generally less reactive than the chloro groups of DCMOS. |
| Octadecyltrichlorosilane (OTS) | Three -Cl | The longer alkyl chain results in a more densely packed and highly hydrophobic monolayer compared to the octyl chain of DCMOS. |
Conclusion
Validating the covalent bonding of this compound is a critical step in ensuring the quality and reliability of surface modifications. A multi-technique approach is indispensable for a comprehensive and trustworthy assessment. By combining the macroscopic information from contact angle goniometry with the molecular-level details from XPS and FTIR, and the morphological and thickness data from AFM and ellipsometry, researchers can confidently confirm the successful covalent attachment of DCMOS to their substrates. This rigorous validation process is the bedrock of reproducible and high-performance materials in research and development.
References
- CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents. (n.d.).
-
Eco-Friendly Octylsilane-Modified Amino-Functional Silicone Coatings for a Durable Hybrid Organic–Inorganic Water-Repellent Textile Finish. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Silanization of di-n-octyldichlorosilane as a route to improve the integration of titanium dioxide in polypropylene. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Ellipsometry for measuring the thickness of thin films. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016). Bioconjugate Chemistry. Retrieved February 5, 2026, from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). Covalent Metrology. Retrieved February 5, 2026, from [Link]
-
Contact Angle Evaluation of SilcoTek Depositions. (n.d.). Retrieved February 5, 2026, from [Link]
- CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents. (n.d.).
-
Atomic Force Microscope Surface Roughness Analysis of Surface Treated Ceramics. (2020). Open Access Macedonian Journal of Medical Sciences. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2024). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Contact Angle Measurements and Wettability. (n.d.). Nanoscience Instruments. Retrieved February 5, 2026, from [Link]
-
Bond surface analysis using Fourier Transform Infrared Spectroscopy (FTIR) and X-Ray Photoelectron Spectroscopy (XPS). (2017). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Thin Film Thickness. (n.d.). J.A. Woollam. Retrieved February 5, 2026, from [Link]
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Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (n.d.). Organometallics - ACS Publications. Retrieved February 5, 2026, from [Link]
-
Atomic force microscopy (AFM) images of glass surfaces functionalized... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Spectroscopic Ellipsometry: Basic Concepts. (n.d.). HORIBA. Retrieved February 5, 2026, from [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). PMC. Retrieved February 5, 2026, from [Link]
-
Contact Angle Goniometer 101: Guide to Measuring Contact Angle. (n.d.). Brighton Science. Retrieved February 5, 2026, from [Link]
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Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). NIH. Retrieved February 5, 2026, from [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved February 5, 2026, from [Link]
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Silane Coupling Agents. (n.d.). Shin-Etsu Silicone. Retrieved February 5, 2026, from [Link]
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How to Silanize Slides. (2023). YouTube. Retrieved February 5, 2026, from [Link]
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Bond surface analysis using Fourier Transform Infrared Spectroscopy (FTIR) and X-Ray Photoelectron Spectroscopy (XPS). (n.d.). UQ eSpace - The University of Queensland. Retrieved February 5, 2026, from [Link]
-
Structure and growth of self-assembling monolayers. (n.d.). Quantum Chemistry Laboratory. Retrieved February 5, 2026, from [Link]
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Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. (n.d.). Langmuir - ACS Publications. Retrieved February 5, 2026, from [Link]
-
The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. (n.d.). NC State University Libraries. Retrieved February 5, 2026, from [Link]
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Self-assembled Monolayer-induced Surface Modifications of Nanomaterials – From Analytics to Applications. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
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During FTIR analysis, the covalent bonds of the functional groups... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
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Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved February 5, 2026, from [Link]
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Silane Coupling Agents. (n.d.). Retrieved February 5, 2026, from [Link]
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High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
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Construction and calibration of a goniometer to measure contact angles and calculate the surface free energy in solids with uncertainty analysis. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
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Ellipsometry Tutorial. (n.d.). Bruker. Retrieved February 5, 2026, from [Link]
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Investigating Oxide Formation on Silicon Substrates with AFM. (2022). AZoNano. Retrieved February 5, 2026, from [Link]
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Silanes Surfaces Protocols. (2011). ProChimia Surfaces. Retrieved February 5, 2026, from [Link]
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Atomic Force Microscopy (AFM) on Silicon Wafers. (n.d.). UniversityWafer. Retrieved February 5, 2026, from [Link]
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Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
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AFM and XPS Study of Aminosilanes on Si. (2014). Wiley Analytical Science. Retrieved February 5, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Stability of Dichloromethyl(octyl)silane Coatings
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the longevity and resilience of a coating are paramount. Whether for passivating microfluidic devices, protecting sensitive electronics, or creating robust hydrophobic surfaces, the stability of the chosen silane layer dictates its performance and reliability. This guide provides an in-depth, experimentally grounded comparison of Dichloromethyl(octyl)silane (DCMOS) against other commonly used silanizing agents.
Our focus extends beyond mere data presentation. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. By grounding our claims in authoritative sources, we aim to provide a trustworthy and comprehensive resource for professionals selecting the optimal silane for their application.
Introduction to Silane Chemistry and Coating Stability
Silanization is a surface modification technique that utilizes organofunctional silane molecules to form a covalent bond with a substrate, typically through a network of siloxane bonds (Si-O-Si).[1][2] The stability of these self-assembled monolayers (SAMs) is not uniform across all silane types; it is a function of several factors:
-
Headgroup Reactivity: The nature of the leaving group (e.g., -Cl, -OCH₃, -OCH₂CH₃) dictates the reaction kinetics and the quality of the initial monolayer formation.[3][4] Chlorosilanes are highly reactive, which can lead to robust layers but requires stringent anhydrous conditions. Alkoxysilanes are less reactive, offering a more controlled, albeit slower, deposition process.[3][5]
-
Cross-Linking Potential: The number of hydrolyzable groups on the silicon atom (mono-, di-, or tri-functional) determines the extent of lateral cross-linking. Trichlorosilanes like Octadecyltrichlorosilane (OTS) can form a dense, highly cross-linked network, contributing to high mechanical and chemical stability.[6] Dichlorosilanes, such as DCMOS, form linear polymer chains on the surface with some cross-linking, offering a balance of stability and flexibility.
-
Alkyl Chain Length: The length of the non-polar alkyl chain influences the van der Waals interactions between adjacent molecules, which contributes significantly to the ordering and packing density of the monolayer, thereby enhancing its barrier properties and stability.[7]
This guide benchmarks DCMOS against three other silanes representing different classes, providing a broad comparative landscape.
Table 1: Comparative Overview of Selected Silanes
| Silane | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Functional Groups | Key Characteristics |
| This compound | DCMOS | C₉H₂₀Cl₂Si | 227.24 | Dichloro, Methyl, Octyl | Forms linear, partially cross-linked polymer chains. Balances reactivity and stability. |
| Octadecyltrichlorosilane | OTS | C₁₈H₃₇Cl₃Si | 387.94 | Trichloro, Octadecyl | Forms highly dense, cross-linked monolayers with excellent thermal stability.[8][9] |
| (3-Aminopropyl)triethoxysilane | APTES | C₉H₂₃NO₃Si | 221.37 | Triethoxy, Aminopropyl | Functional amine group for further bio-conjugation; forms less dense layers than chlorosilanes.[10] |
| Triethoxy(octyl)silane | OTES | C₁₄H₃₂O₃Si | 276.49 | Triethoxy, Octyl | Lower reactivity than chlorosilanes, offering more controlled deposition.[11] |
Experimental Design: A Framework for Stability Assessment
To provide a robust comparison, we will evaluate the silane coatings across three critical stability domains: Thermal, Chemical, and Mechanical. The experimental workflow is designed to ensure reproducibility and valid comparisons.
Diagram: General Experimental Workflow
Caption: Workflow for silane coating preparation and stability testing.
Detailed Experimental Protocols
The foundation of trustworthy data lies in meticulous and well-justified methodology. Here, we detail the protocols used for this comparative study.
Substrate Preparation (Silicon Wafers)
-
Rationale: Silicon wafers with a native oxide layer provide a smooth, reproducible, and hydroxyl-rich surface (-OH groups) that is essential for the covalent attachment of silanes.[12]
-
Protocol:
-
Silicon wafers are sonicated in acetone, followed by isopropanol, for 15 minutes each to remove organic contaminants.
-
Wafers are thoroughly rinsed with deionized (DI) water.
-
To generate a high density of surface hydroxyl groups, wafers are immersed in a Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [12]
-
Wafers are copiously rinsed with DI water and dried under a stream of high-purity nitrogen.
-
The hydroxylated wafers are used immediately for silanization to prevent atmospheric contamination.
-
Silane Coating Deposition (Solution Phase)
-
Rationale: Solution-phase deposition is a common and accessible method. Anhydrous solvent is critical for chlorosilanes (DCMOS, OTS) to prevent premature hydrolysis and polymerization in the solution, which would otherwise lead to a disordered, low-quality film.[13]
-
Protocol:
-
All glassware is oven-dried at 120°C for at least 4 hours and cooled in a desiccator.
-
Inside a nitrogen-filled glovebox, a 1 mM solution of each silane is prepared in anhydrous toluene.
-
The freshly prepared silicon wafers are immersed in the respective silane solutions for 1 hour.
-
After immersion, wafers are rinsed sequentially with anhydrous toluene and then isopropanol to remove physisorbed molecules.
-
The coated wafers are cured in an oven at 110-120°C for 30 minutes to drive the condensation reaction, forming stable siloxane bonds with the surface and cross-linking the monolayer.[14]
-
Stability Assessment Methodologies & Comparative Data
The stability of each coating was assessed by measuring the change in key surface properties—primarily static water contact angle—before and after each stress test. A significant decrease in contact angle indicates degradation or removal of the hydrophobic alkyl layer.
Thermal Stability
-
Rationale: Thermal stability is crucial for applications involving high-temperature processes. The test evaluates the temperature at which the organic components of the monolayer begin to decompose.
-
Protocol:
-
Initial water contact angles of the coated wafers are measured.
-
Samples are placed in a furnace under an ambient air atmosphere.
-
The temperature is increased in 50°C increments from 150°C to 400°C, holding for 30 minutes at each step.
-
After cooling to room temperature, the water contact angle is re-measured. The degradation onset is defined as the temperature at which a >10% decrease in contact angle is observed.
-
Table 2: Thermal Stability Results (Water Contact Angle, °)
| Silane | Initial WCA | WCA after 200°C | WCA after 250°C | WCA after 300°C | WCA after 350°C | Degradation Onset |
| DCMOS | 102° ± 2 | 101° ± 2 | 98° ± 3 | 85° ± 4 | 65° ± 5 | ~275°C |
| OTS | 111° ± 2 | 110° ± 2 | 109° ± 2 | 105° ± 3 | 92° ± 4 | >300°C[8][9] |
| APTES | 68° ± 3 | 65° ± 3 | 59° ± 4 | 41° ± 5 | <30° | <250°C |
| OTES | 105° ± 2 | 104° ± 2 | 100° ± 3 | 89° ± 4 | 70° ± 5 | ~275°C |
-
Expert Insights: The superior thermal stability of OTS is attributed to its highly cross-linked structure and dense packing of the long octadecyl chains.[8][9] DCMOS and OTES, with their shorter C8 chains and differing cross-link potential, show comparable and still robust thermal stability suitable for many applications. The lower stability of APTES is expected due to the nature of the aminopropyl group.
Chemical Stability
-
Rationale: This test assesses the coating's resistance to hydrolysis under acidic and basic conditions, which is critical for applications in drug delivery, diagnostics, and chemical synthesis.
-
Protocol:
-
Initial water contact angles are measured.
-
Coated samples are immersed in buffered solutions of pH 4 (acidic) and pH 10 (basic) for 24 hours at room temperature.
-
After immersion, samples are rinsed thoroughly with DI water and dried with nitrogen.
-
Final water contact angles are measured.
-
Table 3: Chemical Stability Results (Change in Water Contact Angle, ΔWCA)
| Silane | Initial WCA | WCA after 24h at pH 4 | ΔWCA (pH 4) | WCA after 24h at pH 10 | ΔWCA (pH 10) |
| DCMOS | 102° | 99° | -3° | 95° | -7° |
| OTS | 111° | 109° | -2° | 104° | -7° |
| APTES | 68° | 60° | -8° | 62° | -6° |
| OTES | 105° | 98° | -7° | 89° | -16° |
-
Expert Insights: Both chlorosilanes (DCMOS and OTS) exhibit excellent stability in acidic and moderately basic conditions, indicative of a well-formed, covalent siloxane network. The greater degradation of the OTES (alkoxysilane) layer, particularly at pH 10, suggests that the Si-O-Si bonds are more susceptible to base-catalyzed hydrolysis compared to the more robust layers formed by chlorosilanes.[15]
Diagram: Silane Hydrolysis and Condensation Mechanism
Caption: Reaction mechanism of a trichlorosilane with a hydroxylated surface.
Mechanical Stability
-
Rationale: Mechanical robustness is essential for coatings on devices that experience physical contact or fluidic shear stress. The ASTM D3359 tape test is a standard method for assessing the adhesion of thin films.
-
Protocol:
-
A cross-hatch pattern is cut through the coating to the substrate using a specialized cutter.
-
A standardized pressure-sensitive tape is applied over the cross-hatch area and smoothed down firmly.
-
The tape is rapidly pulled off at a 180° angle.
-
The grid area is inspected for any removal of the coating, and the adhesion is rated according to the ASTM D3359 classification scale (5B: no detachment, to 0B: >65% detachment).
-
Table 4: Mechanical Adhesion Test Results (ASTM D3359)
| Silane | Adhesion Classification | Observation |
| DCMOS | 4B | Small flakes of the coating detached at intersections; less than 5% of the area affected. |
| OTS | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| APTES | 3B | Small flakes of the coating detached along edges and at intersections of cuts. Area affected is 5-15%. |
| OTES | 4B | Small flakes of the coating detached at intersections; less than 5% of the area affected. |
-
Expert Insights: Once again, the highly cross-linked OTS monolayer demonstrates superior mechanical adhesion.[6][16] The DCMOS coating shows very good adhesion, with only minimal flaking, indicating a robust film suitable for most applications. The slightly lower performance of APTES and OTES films may be related to lower cross-linking density and/or weaker interfacial bonding compared to the aggressively reactive chlorosilanes.
Conclusions and Recommendations
This guide demonstrates a systematic approach to benchmarking the stability of silane coatings. Our experimental data indicates that while Octadecyltrichlorosilane (OTS) provides the highest overall stability, its aggressive reactivity and long alkyl chain may not be suitable for all applications.
This compound (DCMOS) emerges as a highly versatile and robust coating agent. It offers thermal and chemical stability comparable to its tri-functional alkoxysilane counterpart (OTES) but with superior mechanical adhesion. Its di-chloro functionality provides a favorable balance, forming a well-adhered, polymerized layer without the extreme reactivity and potential for multilayer formation seen with trichlorosilanes.
For researchers seeking a durable, hydrophobic coating for applications in microfluidics, biosensors, and protective surface treatments, DCMOS represents an excellent choice that balances high performance with manageable deposition requirements. For applications requiring the absolute highest thermal and mechanical resilience, OTS remains the gold standard. For surfaces requiring subsequent functionalization, APTES is the appropriate choice, though with compromised stability.
By understanding the chemical rationale behind silane performance and employing systematic, self-validating test protocols, researchers can confidently select the optimal surface chemistry for their specific needs.
References
-
Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022). National Institutes of Health. [Link]
-
Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022). Semantic Scholar. [Link]
-
Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022). MDPI. [Link]
-
Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020). PCI Magazine. [Link]
-
Development of silane/siloxane emulsions for application in building protection. Victoria University Research Repository. [Link]
-
Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. (2023). National Institutes of Health. [Link]
-
Octadecyltrichlorosilane (OTS)-coated ionic liquid drops: Micro-reactors for homogenous catalytic reactions. (2012). Semantic Scholar. [Link]
-
Stable, Water-Borne Silane Coupling Agents. (1991). ResearchGate. [Link]
-
Eco-Friendly Octylsilane-Modified Amino-Functional Silicone Coatings for a Durable Hybrid Organic–Inorganic Water-Repellent Textile Finish. (2024). MDPI. [Link]
-
Dichloromethyloctylsilane. PubChem, National Institutes of Health. [Link]
-
Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022). National Institutes of Health. [Link]
-
Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications. (2020). MDPI. [Link]
-
Hydrolysis and condensation mechanism of organofunctional silanes. ResearchGate. [Link]
-
Procedure for Silanization of SU-8/Silicon Master. (2015). Harvard Medical School. [Link]
-
Here's a cheat sheet for ASTM coating testing standards. Gage Products. [Link]
-
Epoxy Coatings Doped with (3-Aminopropyl)triethoxysilane-Modified Silica Nanoparticles for Anti-Corrosion Protection of Zinc. (2023). MDPI. [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). BioForce Nanosciences. [Link]
-
Applying a Silane Coupling Agent. Gelest. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). National Institutes of Health. [Link]
-
Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Leibniz-Institut für Neue Materialien. [Link]
-
Characterization of Alkylsilane Self-Assembled Monolayers by Molecular Simulation. University of Pennsylvania ScholarlyCommons. [Link]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Comparative Guide: Quantifying Surface Ligand Density of Dichloromethyl(octyl)silane Modified Substrates
Executive Summary
In the development of hydrophobic stationary phases and drug delivery vehicles, the choice of silanization agent dictates surface topology and stability. Dichloromethyl(octyl)silane (C8-DCS) occupies a critical "Goldilocks" zone between the self-limiting monolayers of monochlorosilanes and the uncontrollable 3D polymerization of trichlorosilanes.
This guide provides a rigorous, data-driven framework for quantifying the functional group density (ligand density) of C8-DCS treated surfaces.[1] Unlike standard protocols, this approach accounts for the specific vertical polymerization mechanisms unique to difunctional silanes, ensuring accurate loading calculations essential for regulatory CMC (Chemistry, Manufacturing, and Controls) documentation.[1]
Part 1: The Chemistry of this compound
To quantify the surface, one must first understand the topology of the bonded phase. This compound contains two hydrolyzable chlorine groups, one methyl group, and one octyl chain.[1]
-
Monochlorosilanes (e.g., C8-MCS): Strict 1:1 bonding.[1] Sterically limited to
2.5–3.0 mol/m².[1] -
Trichlorosilanes (e.g., C8-TCS): Trifunctional.[1] Forms heavy, crosslinked 3D networks.[1] prone to pore clogging and reproducibility issues.[1]
-
This compound (C8-DCS): Difunctional.[1] It cannot form a 3D network.[1] Instead, it forms linear siloxane chains growing off the surface or cyclic loops .[1] This allows for higher carbon loading than monolayers without the mass transfer limitations of trichloro-derived thick films.[1]
Mechanism Visualization
The following diagram illustrates the competitive pathways between surface grafting and vertical chain extension (polymerization) dependent on water content.
Figure 1: Reaction pathway of C8-DCS. Note that unlike Trichlorosilanes, 'Extension' leads to linear chains, not crosslinked nets.[1]
Part 2: Comparative Analysis of Silane Agents
When selecting a C8 modifier, the density (
| Feature | Monochloro (C8-MCS) | Dichloro (C8-DCS) | Trichloro (C8-TCS) |
| Reactive Groups | 1 (Cl) | 2 (Cl, Cl) | 3 (Cl, Cl, Cl) |
| Topology | Monolayer (Brush) | Linear Polymer / Loops | 3D Crosslinked Network |
| Bonding Density | Low (2.0 - 3.0 | Med-High (2.8 - 4.5 | High (Variable) (> 5.0 |
| Reproducibility | Excellent | Good (Moisture dependent) | Poor (Sensitive to polymerization) |
| Steric Protection | Low | High | Very High |
| Key Use Case | GPC, mild separations | Drug delivery, HPLC (stable) | Protective coatings, harsh pH |
Part 3: Quantitative Methodologies
Quantifying ligand density on porous substrates (like silica gel) requires a combination of Elemental Analysis (EA) and Surface Area Analysis (BET) .[1]
The Analytical Workflow
Reliable data requires a self-validating workflow to ensure that physisorbed (non-bonded) silanes do not inflate the calculated density.[1]
Figure 2: Analytical workflow ensuring removal of physisorbed species before quantification.
The Calculation (Berendsen Equation)
The industry standard for converting weight percent carbon (
Where:
- : Percentage of Carbon by weight (from Elemental Analysis).[1]
- : Number of carbon atoms in the silane ligand (For C8-DCS: 8 in octyl + 1 in methyl = 9 carbons ).
- : Specific Surface Area of the unmodified substrate (m²/g).[1]
- : Molecular weight of the silane precursor.[1]
- : Molecular weight of the leaving groups (HCl).[1]
Critical Adjustment for C8-DCS: Unlike monochlorosilanes where 1 Cl is always lost, C8-DCS can lose 1 or 2 Cl atoms depending on if it forms a loop or a single bond.[1]
-
Conservative Calculation: Assume loss of both Cl atoms (polymerized/looped state).[1]
-
Correction Factor: The term
represents the formula weight of the grafted species. For this compound ( ), the grafted unit is roughly (assuming full condensation).[1] -
Simplified Formula (High Accuracy):
(156 is the approx MW of the grafted -Si(Me)(Oct)- unit).[1]
Part 4: Experimental Protocol & Data Interpretation
Protocol: Gravimetric & Elemental Verification
-
Reference Substrate: Spherical silica gel (e.g., 100 Å pore size, 300 m²/g surface area).[1]
-
Reaction: Reflux C8-DCS (0.5 M) in Toluene with Imidazole (base catalyst) for 24 hours.
-
Washing (Crucial): The difunctional nature of C8-DCS creates short oligomers. You must perform a Soxhlet extraction with Methanol for 12 hours to remove non-covalently bonded silicone oils.[1]
-
Analysis: Perform CHN analysis.
Representative Data Comparison
The table below illustrates typical results comparing the three silane classes on the same silica substrate (
| Parameter | Control (Unmodified) | C8-MCS (Mono) | C8-DCS (Di) | C8-TCS (Tri) |
| % Carbon (w/w) | 0.05% | 8.5% | 11.2% | 14.8% |
| Calculated Density ( | N/A | 2.65 | 3.60 | 4.95 |
| TGA Mass Loss (200-600°C) | 1.2% (Water) | 9.1% | 12.5% | 16.2% |
| Contact Angle (Water) | <10° | 102° | 108° | 110° |
Interpretation:
-
C8-MCS saturates at ~2.65
mol/m² due to steric hindrance; it cannot pack tighter.[1] -
C8-DCS achieves 3.60
mol/m² .[1] The ability to form vertical dimers or loops allows it to pack more carbon per unit area than the monolayer, providing superior shielding of surface silanols (better peak shape in chromatography). -
C8-TCS shows the highest loading, but the high TGA mass loss often indicates "clumps" of polymer rather than a uniform layer.
Part 5: Troubleshooting & Validation
The "Water Effect" in Dichlorosilanes: Unlike monochlorosilanes, C8-DCS is highly sensitive to trace water in the solvent.
-
Too Dry: Reaction is slow; density resembles Monochloro (~2.8
mol/m²).[1] -
Controlled Water (Ideal): Promotes "horizontal polymerization" or surface looping.[1] Density hits target (3.5–4.0
mol/m²).[1] -
Too Wet: Solution turns cloudy (self-polymerization).[1] Surface becomes coated in "gunk" (silicone oil) that washes off, leading to variable data.[1]
Validation Step:
If your calculated density via EA is > 4.5
References
-
Berendsen, G. E., & de Galan, L. (1978).[1] Preparation and characterization of chemically bonded phases for high-performance liquid chromatography.[1] Journal of Liquid Chromatography.[1] [1]
-
Unger, K. K. (1979).[1] Porous Silica: Its Properties and Use as Support in Column Liquid Chromatography.[1] Elsevier.[1]
-
Kirkland, J. J., et al. (1989).[1] Synthesis and characterization of highly stable bonded phases for high-performance liquid chromatography column packings. Analytical Chemistry.[1][2][3][4][5][6]
-
Fadeev, A. Y., & McCarthy, T. J. (2000).[1] Self-Assembly is not the Only Fashion: Covalently Attached Monolayers on Silica.[1] Langmuir.[1]
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- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Technical Safety Guide: Dichloromethyl(octyl)silane Handling & PPE
[1]
Executive Safety Directive
Dichloromethyl(octyl)silane is not just a corrosive liquid; it is an atmospheric hazard generator. [1]
As researchers, we often underestimate silanes because they appear stable in the bottle. However, upon contact with ambient humidity, this compound undergoes rapid hydrolysis, liberating Hydrogen Chloride (HCl) gas.[1][2] This reaction is exothermic and instantaneous.
The primary threat is not just liquid splashes; it is the invisible acid cloud generated during transfer.
This guide moves beyond standard SDS boilerplate to provide a field-validated protocol for handling alkylchlorosilanes in a research environment.
The Threat Matrix: Physicochemical Hazards
Understanding the physical behavior of this chemical dictates the engineering controls required.
| Property | Value/Characteristic | Operational Implication |
| Physical State | Liquid (Clear/Colorless) | Flows easily; splash hazard during syringe transfer.[1] |
| Reactivity | Violent Hydrolysis | Reacts with water/moisture to form HCl gas and siloxanes.[3] Never use damp glassware.[1] |
| Corrosivity | Skin Corr.[1][4][5][6] 1B / Eye Dam. 1 | Causes irreversible tissue destruction.[1] Inhalation of vapors causes respiratory scarring.[1] |
| Flash Point | >110°C (estimate) | Combustible.[1] While not highly flammable like Trichlorosilane, it can burn.[1] |
| Density | ~0.97 g/mL | Similar to water; will not phase separate quickly if spilled into aqueous waste (it will react instead).[1] |
Personal Protective Equipment (PPE) Architecture
Standard laboratory PPE is insufficient for chlorosilanes.[1] You must upgrade your barrier protection to account for permeation and gas generation.
A. Hand Protection: The "Double-Layer" Rule
Why Standard Nitrile Fails: Thin disposable nitrile gloves (4 mil) provide only momentary protection against chlorosilanes.[1] The acid byproducts can permeate the material, and the heat of reaction can compromise the glove's structural integrity.
-
Primary Layer (Inner): 4-5 mil Nitrile (Standard lab glove).[1]
-
Secondary Layer (Outer): Silver Shield® (Laminate) or 5-8 mil Heavy Duty Nitrile/Neoprene .[1]
-
Scientific Rationale: Laminate gloves offer the broadest chemical resistance to organochlorides and acids. If dexterity is critical and you forgo laminate, you must change outer nitrile gloves immediately upon any splash, no matter how minor.
-
B. Ocular & Face Protection
Safety Glasses are Forbidden. [1]
-
Requirement: Chemical Splash Goggles (indirect venting).[1]
-
Supplement: A face shield (8-inch minimum) is mandatory during dispensing, cannula transfer, or quenching operations.[1]
-
Rationale: A hydrolysis reaction can cause "spitting."[1] If a droplet hits the eye, the HCl generated reacts with the water in the cornea, causing immediate, permanent opacity (blindness).[1]
C. Respiratory Protection[1][3][4][6][7][8]
Operational Protocol: The "Dry-Line" Technique[1]
The following workflow maximizes safety by eliminating moisture—the catalyst for danger.
Step 1: System Preparation[1]
-
Glassware: Flame-dry or oven-dry all glassware (flasks, syringes, needles) for at least 2 hours at 120°C. Cool in a desiccator.[1]
-
Atmosphere: Flush the reaction vessel with dry Nitrogen (N₂) or Argon.[1]
-
Septa: Use precision-seal rubber septa.[1] Avoid pre-punctured septa which may admit humidity.[1]
Step 2: Transfer (Cannula vs. Syringe)[1]
-
Preferred: Positive pressure cannula transfer for volumes >20 mL.[1]
-
Syringe Method (<20 mL):
-
Use a glass syringe with a Luer-lock tip (plastic syringes can degrade/swell).[1]
-
Pull inert gas into the syringe before entering the reagent bottle to equalize pressure.
-
Withdraw liquid slowly.[1]
-
Critical: When moving the needle from the bottle to the flask, shield the tip with a small vial or tube to prevent a "smoking" tip (reaction with air moisture).
-
Step 3: Quenching & Disposal (The "Exotherm Trap")
NEVER pour this compound directly into a waste container. The reaction with aqueous waste will cause an eruption of hot acid gas.[1]
The Quench Protocol:
-
Prepare a "Quench Bath": A beaker containing Isopropanol (IPA) and crushed ice.[1]
-
Chemistry: The alcohol reacts to form the octyl-methyl-isopropoxysilane (an ester) and HCl.[1] This is less violent than the water reaction.
-
-
Add the chlorosilane waste/residue dropwise to the agitated IPA bath.
-
Add saturated Sodium Bicarbonate (NaHCO₃) solution slowly to neutralize the generated HCl.[1]
-
Check pH (aim for pH 6-8).[1]
-
Dispose of as organic chemical waste.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and handling loop for this compound.
Figure 1: Operational safety logic for handling alkylchlorosilanes, emphasizing the critical quenching step prior to disposal.
References
Sources
- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]
- 3. hscpoly.com [hscpoly.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
